molecular formula C7H13N3O2 B1510374 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine CAS No. 1000896-45-6

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Cat. No.: B1510374
CAS No.: 1000896-45-6
M. Wt: 171.2 g/mol
InChI Key: AMARPLDTYHEUNQ-UHFFFAOYSA-N
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Description

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine ( 1000896-45-6 ) is a chemical compound of significant interest in specialized organic and medicinal chemistry research. It features a 1H-pyrazol-3-amine core structure that is substituted with a (1-methoxypropan-2-yl)oxy functional group. This specific molecular architecture, characterized by the presence of both pyrazole and ether motifs, makes it a valuable intermediate for the synthesis of more complex molecules . The primary research value of this compound lies in its potential as a versatile building block . The presence of the 3-amine group on the pyrazole ring offers a reactive site for further chemical modifications, such as the formation of amides or imines, facilitating the construction of diverse chemical libraries. Simultaneously, the (1-methoxypropan-2-yl)oxy side chain can influence the compound's overall physicochemical properties, including lipophilicity and solubility, which are critical parameters in drug discovery efforts . Researchers can leverage this scaffold in the exploration of novel compounds for various applications, though its specific mechanism of action is highly dependent on the final target structure. This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. As with all research chemicals, safe handling procedures are imperative. Please refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

3-(1-methoxypropan-2-yloxy)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-5(4-11-2)12-7-3-6(8)9-10-7/h3,5H,4H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMARPLDTYHEUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739150
Record name 3-[(1-Methoxypropan-2-yl)oxy]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000896-45-6
Record name 3-[(1-Methoxypropan-2-yl)oxy]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and therapeutic efficacy. This guide presents a comprehensive methodological framework for determining the solubility of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine, a novel pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the physicochemical properties of this specific analogue is therefore critical for its potential advancement as a therapeutic candidate. This document provides not just procedural steps but the underlying scientific rationale for experimental design, from strategic solvent selection to robust analytical quantification. We detail self-validating protocols for determining both thermodynamic and kinetic solubility, emphasizing the generation of trustworthy and reproducible data essential for regulatory and development milestones.

Introduction: The Critical Role of Solubility

This compound (CAS 1000896-45-6) is a heterocyclic compound featuring a pyrazole nucleus.[4] This scaffold is prevalent in numerous approved drugs, valued for its chemical versatility and broad therapeutic potential.[2][5] The molecule's structure incorporates several key functional groups that dictate its physicochemical behavior:

  • A Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms, capable of participating in hydrogen bonding as both a donor (N-H) and acceptor.

  • An Amine Group (-NH2): A basic functional group that can be protonated, suggesting that the compound's aqueous solubility will be highly dependent on pH.[6][7]

  • An Ether Linkage and Alkoxy Side Chain: These groups contribute to the molecule's lipophilicity and can act as hydrogen bond acceptors.

The interplay of these features determines the compound's interaction with various solvents. A thorough understanding of its solubility is not an academic exercise; it is a critical parameter that dictates an API's path through the drug development pipeline. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, clinical failure.[8] Therefore, establishing a robust solubility profile is a foundational step in preclinical assessment.

Theoretical Framework and Predictive Analysis

Before embarking on empirical testing, a theoretical analysis of the molecule provides a predictive foundation for its likely solubility behavior, guided by the principle of "like dissolves like."[9]

  • Polarity and Hydrogen Bonding: The presence of N-H and -NH2 groups makes the molecule a hydrogen bond donor, while the nitrogen and oxygen atoms act as hydrogen bond acceptors. This suggests a propensity for solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetonitrile).

  • pH-Dependent Solubility: The basic amine group (pKa to be determined) will be protonated at acidic pH, forming a more soluble cationic species. As the pH increases beyond its pKa, the neutral, less soluble form will predominate. This behavior is critical for predicting absorption in the gastrointestinal tract.[6][7]

  • Lipophilicity: The methoxypropan-2-yl side chain adds a degree of lipophilicity, which may enhance solubility in less polar organic solvents.

While computational models can offer quantitative predictions of solubility, empirical determination remains the gold standard for accurate characterization.[10][11][12]

Strategic Solvent Selection

The choice of solvents should be deliberate, aiming to build a comprehensive profile relevant to both biological systems and pharmaceutical processing.[13] Solvent selection must also consider safety, environmental impact, and regulatory acceptance, as outlined in guidelines like the ICH Q3C.[13][14]

A recommended panel of solvents for a comprehensive initial screen is presented below.

Solvent ClassSolvent ExampleRationale & Application in Drug Development
Polar Protic Purified WaterThe universal biological solvent; essential for understanding aqueous solubility and dissolution.
pH 1.2 Buffer (SGF)Simulates gastric fluid; critical for predicting solubility in the stomach.[15]
pH 6.8 Buffer (SIF)Simulates intestinal fluid; relevant for absorption in the small intestine.[15]
EthanolCommon co-solvent in formulations; provides data on solubility in mixed-solvent systems.
Polar Aprotic DMSOHigh solubilizing power; often used for stock solutions in biological screening assays.
Acetonitrile (ACN)Common solvent in analytical chemistry (e.g., HPLC mobile phase) and synthesis.
Non-Polar DichloromethaneUsed to assess solubility in lipophilic environments, relevant for extraction and purification processes.

This selection provides a broad polarity spectrum to define the compound's dissolution characteristics comprehensively.

start Start: Define Solubility Requirements is_bio Biorelevant Solubility Needed? start->is_bio is_process Process Chemistry Data Needed? is_bio->is_process No aqueous Select Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) is_bio->aqueous Yes is_formulation Formulation & Preclinical Data? is_process->is_formulation No organic Select Organic Solvents (DCM, Heptane, Toluene) is_process->organic Yes pharm Select Pharmaceutically Relevant Solvents (Ethanol, DMSO, ACN, PEG 400) is_formulation->pharm Yes end_node Final Solvent Panel for Testing is_formulation->end_node No aqueous->is_process organic->is_formulation pharm->end_node

Fig 1. Decision workflow for strategic solvent selection.

Experimental Protocols for Solubility Determination

A multi-tiered approach involving both thermodynamic and kinetic assays provides a complete picture of the compound's solubility.[16]

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally accepted standard for this determination.[1][17][18]

Protocol: Shake-Flask Method

  • Preparation: Dispense a precise volume (e.g., 1 mL) of the selected solvent into a series of clear glass vials.

    • Causality: Using glass vials prevents potential leaching or adsorption issues associated with some plastics.

  • Compound Addition: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium with a saturated solution has been achieved.[18]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C for general profiling or 37°C for physiological relevance).[15][17] Agitate for a defined period (e.g., 24 to 48 hours).

    • Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process. Constant temperature is critical as solubility is temperature-dependent.[7]

  • Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 8, 24, and 48 hours). Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the last two time points.[17]

  • Sample Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and separate the remaining undissolved solid. This can be achieved via:

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to remove solid particles. Discard the initial few drops to prevent errors from filter adsorption.

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.[17]

    • Causality: Incomplete removal of solid particles is a primary source of erroneously high solubility values.

  • Dilution and Analysis: Immediately dilute the clear filtrate or supernatant with a suitable solvent (typically the mobile phase used for analysis) to prevent precipitation upon cooling or solvent evaporation.[17] Quantify the concentration using a validated analytical method, as described in section 4.3.

prep 1. Prepare Solvent in Vials add 2. Add Excess Solid Compound prep->add agitate 3. Agitate at Controlled Temp (e.g., 24-48h) add->agitate equil 4. Verify Equilibrium (Sample at t1, t2, t3) agitate->equil equil->agitate [No Plateau] separate 5. Separate Solid (Filter / Centrifuge) equil->separate [Concentration Plateaued] quantify 6. Dilute & Quantify (HPLC-UV) separate->quantify result Equilibrium Solubility (mg/mL) quantify->result

Fig 2. Experimental workflow for the Shake-Flask method.
Kinetic Solubility Assay

Kinetic solubility is relevant for high-throughput screening (HTS) in early discovery, where speed is prioritized.[19] It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[20] A common method is turbidimetry.

Protocol: Turbidimetric Method

  • Preparation: Prepare serial dilutions of the compound in DMSO in a 96-well plate.

  • Addition: Add aqueous buffer to each well simultaneously using a liquid handler.

  • Measurement: Immediately measure the turbidity (light scattering) of each well using a plate reader. The concentration at which significant precipitation is first observed is reported as the kinetic solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for accurately quantifying the concentration of a dissolved API.[8][21]

Protocol: HPLC-UV Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted samples from the solubility experiment (section 4.1, step 6).

  • Quantification: Determine the peak area for the compound in the experimental samples and calculate the concentration using the linear regression equation from the calibration curve.

  • Final Calculation: Account for the dilution factor used in step 6 to determine the final solubility value in the original solvent.

Hypothetical HPLC-UV Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan (e.g., ~240-280 nm)[22]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results should be reported in standard units such as mg/mL and µM. For aqueous buffers, it is crucial to measure and report the final pH of the saturated solution, as it can differ from the starting pH.[17]

Table 1: Solubility Profile of this compound at 25°C

SolventFinal pH (for buffers)Solubility (mg/mL)Solubility (µM)Classification
Purified Water-[Experimental Data][Calculated][e.g., Sparingly Soluble]
pH 1.2 Buffer[Measured][Experimental Data][Calculated][e.g., Soluble]
pH 6.8 Buffer[Measured][Experimental Data][Calculated][e.g., Slightly Soluble]
Ethanol-[Experimental Data][Calculated][e.g., Freely Soluble]
DMSO-[Experimental Data][Calculated][e.g., Very Soluble]
Acetonitrile-[Experimental Data][Calculated][e.g., Soluble]
Dichloromethane-[Experimental Data][Calculated][e.g., Sparingly Soluble]

Biopharmaceutics Classification System (BCS) Implication: The aqueous solubility data across the pH range of 1.2 to 6.8 is used to classify the drug substance according to the BCS.[15] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media within this pH range.[23] This classification is vital for seeking biowaivers for in vivo bioequivalence studies.[15][24][25]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive determination of the solubility of this compound. By integrating theoretical predictions with rigorous experimental protocols like the shake-flask method and precise HPLC-UV quantification, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development. The emphasis on self-validating steps, such as confirming equilibrium, ensures the trustworthiness of the results. The resulting solubility profile will be instrumental in guiding formulation strategies, predicting in vivo performance, and fulfilling regulatory requirements for this promising pyrazole derivative.

References

  • Title: Annex 4 - Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System Source: World Health Organization (WHO) URL: [Link]

  • Title: 5-Methoxy-1H-pyrazol-3-amine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Key Considerations for Selecting Solvents in Drug Manufacturing Source: Purosolv URL: [Link]

  • Title: An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: The Evolution of Solubility Prediction Methods Source: Rowan Scientific URL: [Link]

  • Title: Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics Source: ACS Publications URL: [Link]

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms Source: Pharmaceutical Technology URL: [Link]

  • Title: CAS 1000896-45-6 | this compound Source: ABL Technology URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

  • Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: ResearchGate URL: [Link]

  • Title: Analytical Methods for High Molecular Weight UV Stabilizers Source: DiVA portal URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC, National Institutes of Health URL: [Link]

  • Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: CORE URL: [Link]

  • Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: RSC Publishing URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: Predicting small molecules solubility on endpoint devices using deep ensemble neural networks Source: arXiv URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: ACS Publications URL: [Link]

  • Title: M9 Biopharmaceutics Classification System- Based Biowaivers Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: Predictive modeling for solubility and bioavailability enhancement Source: Patheon pharma services URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations Source: Taylor & Francis Online URL: [Link]

  • Title: ICH M9: Biopharmaceutics Classification System-based Biowaivers Source: ECA Academy URL: [Link]

  • Title: 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

Stability and degradation profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of this compound, a substituted pyrazole derivative of interest in pharmaceutical development. Given the absence of extensive public literature on this specific molecule, this document synthesizes established principles of drug stability testing with expert insights into the reactivity of its constituent functional groups. We will explore potential degradation pathways, outline a detailed protocol for forced degradation studies, and describe the requisite analytical methodologies for identifying and quantifying degradation products. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing the intrinsic stability of novel chemical entities.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrazole core, which is a common scaffold in medicinal chemistry. The stability of this molecule is paramount to its development as a potential therapeutic agent, as degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities.

A thorough understanding of its structure is the first step in predicting its stability.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key functional groups that will dictate the stability profile are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. While generally stable, it can be susceptible to ring-opening under harsh conditions.

  • The Amine Group (-NH₂): A primary aromatic amine, which is a common site for oxidative degradation.

  • The Ether Linkage (-O-): Ethers are generally stable but can undergo cleavage under strong acidic conditions.

Potential Degradation Pathways

Based on the functional groups present, we can hypothesize several potential degradation pathways that should be investigated during a forced degradation study. These studies are crucial for developing stability-indicating analytical methods and for understanding the potential impurities that may arise during manufacturing and storage.

Oxidative Degradation

The primary amine on the pyrazole ring is a likely target for oxidation. Exposure to oxidative agents can lead to the formation of nitroso, nitro, or other colored degradation products. The reaction mechanism can be complex, often involving radical intermediates.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This would result in the formation of 3-amino-1H-pyrazol-5-ol and 1-methoxypropan-2-ol.

  • Base-Catalyzed Hydrolysis: While less common for simple ethers, the influence of the heterocyclic ring could make the ether linkage susceptible to nucleophilic attack under strong basic conditions.

Photolytic Degradation

Aromatic systems, such as the pyrazole ring, can absorb UV radiation, leading to photochemical reactions. This can include ring rearrangement, oxidation, or polymerization. The extent of photolytic degradation will depend on the absorption spectrum of the molecule.

Thermal Degradation

In the absence of other stressors, high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The specific products will depend on the weakest bonds in the molecule.

Figure 2: Hypothesized Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidative Stress Oxidative Stress DP1 Oxidized Amine Products (e.g., Nitroso, Nitro) Oxidative Stress->DP1 Acidic/Basic Hydrolysis Acidic/Basic Hydrolysis DP2 3-Amino-1H-pyrazol-5-ol Acidic/Basic Hydrolysis->DP2 DP3 1-Methoxypropan-2-ol Acidic/Basic Hydrolysis->DP3 Photolytic Stress Photolytic Stress DP5 Photodegradation Adducts Photolytic Stress->DP5 Thermal Stress Thermal Stress DP4 Ring-Opened Products Thermal Stress->DP4 Parent This compound Parent->DP1 Oxidation Parent->DP2 Acid/Base Hydrolysis Parent->DP3 Acid/Base Hydrolysis Parent->DP4 Harsh Acid/Base or Thermal Stress Parent->DP5 UV/Vis Light

Caption: Hypothesized degradation pathways under various stress conditions.

Forced Degradation Study Protocol

A forced degradation (or stress testing) study is essential to identify the likely degradation products and to establish the stability-indicating nature of the analytical method. The following protocol provides a comprehensive approach.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Milli-Q or equivalent purified water

Experimental Workflow

The general workflow for a forced degradation study is depicted below.

Figure 3: Forced Degradation Experimental Workflow

prep Prepare Stock Solution of Parent Compound stress Expose Aliquots to Stress Conditions prep->stress neutralize Neutralize/Quench Reactions (if applicable) stress->neutralize analyze Analyze by LC-MS neutralize->analyze data Identify Degradants & Determine Mass Balance analyze->data

Caption: A typical workflow for a forced degradation study.

Stress Conditions

For each condition, a solution of the parent compound (e.g., 1 mg/mL in a suitable solvent) should be prepared. A control sample (unstressed) should also be analyzed at each time point. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1N HCl60°C2, 6, 12, 24 hoursTo test the stability of the ether linkage and pyrazole ring in an acidic environment.
Base Hydrolysis 0.1N NaOH60°C2, 6, 12, 24 hoursTo evaluate susceptibility to nucleophilic attack, particularly on the ether linkage.
Oxidation 3% H₂O₂Room Temp2, 6, 12, 24 hoursTo induce oxidation of the electron-rich amine group and pyrazole ring.
Thermal 80°C (in solution and as solid)24, 48, 72 hoursTo assess the intrinsic thermal stability of the molecule.
Photostability ICH Q1B conditions (UV/Vis light)Room TempPer ICH guidelinesTo determine if the molecule is light-sensitive, a common issue for aromatic compounds.
Sample Preparation for Analysis

After the specified duration, the stressed samples should be prepared for analysis.

  • Neutralization: For acid-stressed samples, add an equimolar amount of NaOH. For base-stressed samples, add an equimolar amount of HCl.

  • Dilution: Dilute the samples with the mobile phase to a suitable concentration for LC-MS analysis (e.g., 10-20 µg/mL).

Analytical Methodology: Stability-Indicating LC-MS Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products. A reverse-phase HPLC method coupled with a mass spectrometer (LC-MS) is the gold standard for this purpose.

HPLC Conditions (Example)
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detector: UV/Vis Diode Array Detector (DAD) to check for peak purity, followed by a mass spectrometer.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode (due to the basic amine group).

  • Scan Range: A wide range (e.g., m/z 50-500) to detect potential degradation products.

  • MS/MS Analysis: Perform fragmentation studies (MS/MS) on the parent ion and any major degradation products to aid in structural elucidation.

Data Interpretation and Reporting

The data from the LC-MS analysis should be used to:

  • Assess Peak Purity: The DAD detector can be used to assess the spectral purity of the parent peak at each time point under each stress condition.

  • Identify Degradation Products: Compare the chromatograms of the stressed samples to the control. Any new peaks are potential degradation products. The mass spectrometer will provide the mass-to-charge ratio (m/z) of these new peaks.

  • Propose Structures: Based on the m/z of the degradation products and the fragmentation patterns from MS/MS analysis, propose structures for the major degradants.

  • Calculate Mass Balance: The mass balance is a critical parameter to ensure that all degradation products are accounted for. It is calculated as:

    % Mass Balance = [(% Assay of Parent) + (Σ % of all Degradation Products)]

    A mass balance between 95% and 105% is generally considered acceptable.

The results should be summarized in a table, as shown below.

Stress Condition% Degradation of ParentMajor Degradation Products (m/z)Mass Balance (%)
Control (T=0) 0None100
0.1N HCl, 60°C, 24h e.g., 15.2%e.g., m/z 114.1, m/z 91.1e.g., 98.5%
0.1N NaOH, 60°C, 24h e.g., 8.7%e.g., m/z 198.2e.g., 99.1%
3% H₂O₂, RT, 24h e.g., 19.8%e.g., m/z 214.2, m/z 230.2e.g., 97.9%
80°C, 72h e.g., 4.5%e.g., m/z 198.2e.g., 101.2%
Photostability e.g., 11.3%e.g., m/z 212.3e.g., 98.8%

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the stability and degradation profile of this compound. By employing a comprehensive forced degradation study protocol coupled with a stability-indicating LC-MS method, researchers can identify potential degradation pathways, elucidate the structures of major degradants, and gain critical insights into the intrinsic stability of the molecule. This information is fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80. [Link]

A Comprehensive Guide to the Theoretical and Computational-Driven Characterization of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a specific, yet under-researched, derivative: 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS No. 1000896-45-6).[3] While direct experimental data on this molecule is sparse, its structural features—a 3-aminopyrazole core endowed with a flexible, chiral ether linkage—suggest significant, unexplored therapeutic potential. The 3-aminopyrazole moiety is a particularly advantageous framework, capable of forming key hydrogen bond interactions with biological targets like protein kinases.[4][5] This document serves as an in-depth technical roadmap, outlining a rigorous, first-principles approach to characterizing this molecule. We will detail a sequence of theoretical and computational studies designed to elucidate its structural, electronic, and pharmacokinetic properties, thereby providing a foundational resource for its future investigation and development in medicinal chemistry.

Rationale and Strategic Overview

The journey of a drug from concept to clinic is fraught with high attrition rates. Computational chemistry and in silico modeling are indispensable tools for mitigating risk, reducing costs, and accelerating the discovery timeline.[6] For a novel molecule like this compound, a computational-first approach is not just beneficial; it is a strategic imperative. It allows us to build a comprehensive physicochemical and biological profile before significant resources are committed to synthesis and in vitro testing.

This guide is structured to follow a logical discovery cascade, beginning with fundamental molecular property prediction and moving toward complex biological interaction simulations. Each step is designed to inform the next, creating a self-validating workflow that builds a holistic understanding of the molecule's potential.

Foundational Analysis: Structure and Physicochemical Profiling

Before probing potential biological activity, we must first understand the molecule's intrinsic properties. This initial phase focuses on defining its three-dimensional structure and predicting its fundamental drug-like characteristics.

Conformational Landscape Analysis

The molecule's flexible ether side chain dictates that it does not exist as a single, rigid structure but as an ensemble of interconverting conformers. The biologically active conformation is typically one of the lowest-energy states. Identifying these is a critical first step.

Experimental Protocol: Conformational Search and Geometry Optimization

  • 2D to 3D Conversion: The molecule's 2D structure is first generated from its IUPAC name or SMILES string using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Initial 3D Generation: This 2D structure is converted into an initial 3D model.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This explores the rotational energy barriers of the side chain to identify a wide range of possible shapes.

  • Quantum Mechanical Refinement: The lowest-energy conformers from the initial search are then subjected to full geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a 6-31G(d,p) basis set. This step provides a highly accurate representation of the most stable molecular geometries.

Causality Behind the Choice: Starting with a fast but less accurate molecular mechanics method allows for a broad and efficient exploration of the conformational space. Following up with a slower, more accurate DFT calculation on the most promising candidates ensures that the final geometries are electronically and structurally precise, which is crucial for all subsequent calculations.

G cluster_workflow Conformational Analysis Workflow A 2D Structure Generation (SMILES/IUPAC) B Initial 3D Model A->B C Conformational Search (Molecular Mechanics - MMFF94) B->C D Selection of Low-Energy Conformers C->D E Geometry Optimization (Quantum Mechanics - DFT/B3LYP) D->E F Final Ensemble of Stable Conformers E->F

Caption: Workflow for determining stable molecular conformers.

In Silico Pharmacokinetic (ADMET) Profile

A potent molecule is useless if it cannot reach its target in the body. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is essential.

Methodology: ADMET Prediction

Using the lowest-energy 3D structure, a suite of physicochemical descriptors and ADMET properties can be calculated using established platforms like SwissADME or QikProp. Key parameters include:

  • Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential oral bioavailability.

  • Topological Polar Surface Area (TPSA): Predicts drug permeability through membranes.

  • LogP (Octanol-Water Partition Coefficient): Measures lipophilicity, affecting absorption and distribution.

  • Aqueous Solubility (LogS): Crucial for absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeation: Predicts potential for CNS activity.

  • CYP450 Inhibition: Assesses the likelihood of drug-drug interactions.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAcceptable RangeImplication for Drug Development
Molecular Weight[Calculated]< 500 g/mol Adheres to Lipinski's Rule
LogP[Calculated]-0.4 to +5.6Balanced lipophilicity for absorption
TPSA[Calculated]< 140 ŲGood potential for cell permeability
H-Bond Donors[Calculated]≤ 5Adheres to Lipinski's Rule
H-Bond Acceptors[Calculated]≤ 10Adheres to Lipinski's Rule
Aqueous Solubility[Calculated]> -6.0 (log mol/L)Potential for good oral absorption
BBB Permeant[Calculated]Yes/NoIndicates potential for CNS or off-target effects
CYP2D6 Inhibitor[Calculated]Yes/NoLow risk of specific drug-drug interactions

(Note: The table is populated with placeholders; actual calculations would be performed using the molecule's structure.)

Quantum Chemical Deep Dive: Electronic Structure and Reactivity

DFT calculations go beyond simple geometry and provide a profound understanding of the molecule's electronic landscape. This knowledge is critical for predicting reactivity, stability, and spectroscopic properties that can later be validated experimentally.[7][8]

Experimental Protocol: DFT-Based Electronic Analysis

Using the optimized geometry from Section 2.1, the following calculations are performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p) for higher accuracy).

  • Frontier Molecular Orbitals (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated. This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting how the molecule will interact with biological targets, particularly through non-covalent interactions.

  • Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and predicts the molecule's infrared (IR) spectrum. This theoretical spectrum can be directly compared with experimental data for structural validation.

  • NMR Chemical Shift Prediction: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. Comparing these predictions to experimental results is a powerful method for unambiguous structure confirmation.[9]

G cluster_workflow DFT Calculation Workflow A Optimized 3D Structure B DFT Calculation (B3LYP/6-311++G(d,p)) A->B C HOMO-LUMO Analysis (Reactivity) B->C D MEP Surface (Interaction Sites) B->D E Frequency Analysis (Stability & IR Spectra) B->E F NMR Shielding (Structure Verification) B->F

Caption: Workflow for quantum chemical analysis via DFT.

Data Presentation: Predicted Electronic Properties

ParameterPredicted Value (eV)Interpretation
HOMO Energy[Calculated]Electron-donating ability
LUMO Energy[Calculated]Electron-accepting ability
HOMO-LUMO Gap[Calculated]Chemical reactivity and stability

Target Identification and Interaction Modeling

With a solid understanding of the molecule's intrinsic properties, the next logical step is to identify and model its interactions with potential biological targets. This is where computational chemistry transitions from characterization to functional prediction.[10][11]

Pharmacophore-Based Virtual Screening

The 3-aminopyrazole core is a known hinge-binding motif for many protein kinases.[4] We can leverage this information to build a pharmacophore model—an abstract 3D representation of the key features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

Methodology: Virtual Screening Cascade

  • Pharmacophore Generation: Based on the molecule's low-energy conformation, a 3D pharmacophore model is created, highlighting the amine group as a hydrogen bond donor, the pyrazole nitrogens as acceptors, and the ether/methoxy groups as potential hydrophobic or acceptor features.

  • Database Screening: This pharmacophore model is used as a 3D query to screen databases of known protein structures (e.g., the Protein Data Bank - PDB). The goal is to identify proteins with binding pockets that geometrically and chemically complement the pharmacophore.

  • Hit Prioritization: Proteins that show a high fit score are considered potential targets and are prioritized for more detailed analysis via molecular docking.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7] It is a cornerstone of modern drug design, providing insights into binding modes and affinities.[12][13]

Experimental Protocol: Molecular Docking and Analysis

  • Target Preparation: A high-resolution crystal structure of a potential target protein (e.g., a protein kinase identified from the screening) is obtained from the PDB. Water molecules and co-ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The lowest-energy conformer of our pyrazole derivative is prepared by assigning appropriate charges and atom types.

  • Docking Simulation: Using software like AutoDock Vina or Glide, the ligand is docked into the defined active site of the target protein. The program systematically explores possible binding poses and scores them based on a scoring function that estimates binding affinity.

  • Pose Analysis: The top-scoring poses are visually inspected. The key is to identify plausible interactions, such as the 3-amino group forming hydrogen bonds with the kinase hinge region, a hallmark of many inhibitors.[4] The binding energy (kcal/mol) provides a quantitative estimate of affinity.

G cluster_workflow Target Identification & Docking Workflow A Pharmacophore Model Generation B Virtual Screening (PDB Database) A->B C Hit List of Potential Protein Targets B->C D Molecular Docking (e.g., AutoDock Vina) C->D E Binding Pose & Affinity Analysis D->E F Selection of High-Priority Target-Ligand Complex E->F G Molecular Dynamics (MD) Simulation (Optional) F->G

Caption: An integrated workflow for target identification and binding validation.

Conclusion and Future Outlook

This guide has outlined a comprehensive, multi-step computational workflow to thoroughly characterize this compound. By systematically progressing from fundamental property prediction to complex biomolecular simulations, this in silico approach provides a robust foundation for future research. The data generated—from stable conformers and ADMET profiles to predicted interaction modes with high-value targets like kinases—enables a data-driven hypothesis for the molecule's therapeutic potential.

The ultimate goal of this theoretical work is to guide and de-risk subsequent experimental validation. The predictions made here for IR spectra, NMR shifts, and biological activity can and must be tested in the laboratory. This synergy between computational prediction and experimental validation represents the most efficient and powerful paradigm in modern drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-1H-pyrazol-3-amine. PubChem Compound Database. Retrieved from [Link][14]

  • Trofimov, A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link][9]

  • ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link][6]

  • Li, J., et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. Retrieved from [Link][4]

  • ResearchGate. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. Retrieved from [Link][7]

  • Ferrarezi, A. A., et al. (2023). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. Retrieved from [Link][10]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Retrieved from [Link][5]

  • Akkaya, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Retrieved from [Link][11]

  • Autechbio. (n.d.). This compound. Retrieved from [Link][3]

  • ResearchGate. (2015). Recent developments in aminopyrazole chemistry. Retrieved from [Link][15]

  • Santos, M. A., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link][16]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link][1]

  • Mapana Journal of Sciences. (2023). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Retrieved from [Link][8]

  • ResearchGate. (2018). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved from [Link][2]

  • ResearchGate. (2023). Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. Retrieved from [Link][12]

  • Journal of Biochemical and Molecular Toxicology. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Retrieved from [Link][13]

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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – January 27, 2026 – In the dynamic landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in numerous diseases. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the potential biological targets of novel pyrazole derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to illuminate the path from compound design to therapeutic application.

Executive Summary

Pyrazole derivatives, five-membered heterocyclic compounds, are at the forefront of medicinal chemistry research due to their diverse pharmacological activities.[1][2][3] Their unique structural features allow for interaction with a multitude of biological targets, leading to their investigation as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] This guide delves into the key molecular targets of these promising compounds, providing detailed experimental protocols for their validation, insights into structure-activity relationships, and a forward-looking perspective on their therapeutic potential.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring system serves as a versatile foundation for the design of potent and selective therapeutic agents.[1][2] Its metabolic stability and the ability to form multiple hydrogen bonds and other non-covalent interactions contribute to its success in drug design.[6] A vast number of pyrazole derivatives have been synthesized and evaluated, with many demonstrating significant potential against various diseases by interacting with specific biological targets.[4]

Key Biological Targets in Oncology

The anticancer activity of pyrazole derivatives is a major area of research, with numerous compounds showing potent inhibition of key players in cancer progression.[4][7]

Protein Kinases: The "On-Off" Switches of Cellular Signaling

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Pyrazole derivatives have been extensively explored as kinase inhibitors.

Identified Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, EGFR signaling promotes cell proliferation and survival.[8] Pyrazole-based inhibitors have been designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.[2][6][9][10][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6] Pyrazole derivatives have shown promise as dual inhibitors of both EGFR and VEGFR-2.[6]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[12]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, often implicated in B-cell malignancies.[4]

  • BRAF V600E: A mutated form of the BRAF kinase found in a significant percentage of melanomas and other cancers.[4]

  • PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival, and its components are frequently mutated in cancer.[13]

  • p38 Mitogen-Activated Protein (MAP) Kinase: Involved in cellular responses to stress and inflammation, and also plays a role in cancer.

  • Platelet-Derived Growth Factor Receptor (PDGFRβ): A receptor tyrosine kinase involved in cell growth and division.

Quantitative Data on Pyrazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50/EC50Reference
Pyrazolo[3,4-g]isoquinolinesHaspin57 nM[14]
3-Amino-1H-pyrazole derivativesCDK1618.0 nM[4]
Pyrazole-based derivativesAurora A Kinase0.16 µM[15]
Pyrazole-based derivativesCDK224 nM[16]
Pyrazole-based derivativesCDK523 nM[16]
Pyrazolo[3,4-d]pyrimidineFLT30.022 µM[12]
Pyrazolo[3,4-d]pyrimidineVEGFR2-[17]
Tubulin: The Building Block of the Cytoskeleton

Microtubules, polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[18] Pyrazole derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[14][19]

Tackling Inflammation: Pyrazoles as Modulators of the Immune Response

Chronic inflammation is a hallmark of many diseases, and pyrazole derivatives have a long history as anti-inflammatory agents.[3][20]

Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation

COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Many pyrazole-containing compounds, such as celecoxib, are selective COX-2 inhibitors, which helps to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[21]

NF-κB Signaling Pathway: A Central Regulator of Inflammation

The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and other mediators.[19][22] Some pyrazole derivatives have been shown to modulate the NF-κB signaling pathway, offering another avenue for their anti-inflammatory effects.[23]

Expanding the Horizon: Pyrazoles in Infectious and Neurological Diseases

The therapeutic potential of pyrazole derivatives extends beyond cancer and inflammation.

  • Antiviral Activity: Pyrazoles have been investigated as antiviral agents, with some compounds showing activity against viruses like SARS-CoV-2 and influenza.[24][25] Their mechanism of action can involve targeting viral proteins essential for replication.

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated antibacterial and antifungal properties, with potential targets including DNA gyrase and fatty acid biosynthesis pathways.[16][26][27]

  • Neurological Disorders: The modulation of neuroinflammation and other neurological pathways by pyrazole derivatives suggests their potential in treating neurodegenerative diseases.[9]

Experimental Validation of Biological Targets: A Practical Guide

The identification and validation of biological targets are crucial steps in drug discovery. This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Preparation:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin).[14]

    • Recombinant kinase enzyme.

    • Kinase substrate (peptide or protein).

    • ATP (radiolabeled or non-radiolabeled).

    • Test pyrazole derivative dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.[14]

  • Assay Procedure:

    • Add kinase buffer, recombinant kinase, and the test compound at various concentrations to the wells of a 384-well plate.[14]

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes at room temperature) to allow the compound to bind to the kinase.[28]

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 30 minutes at 30°C).[14]

    • Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP generated into a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a specific kinase buffer and cofactors like MgCl2 is essential for optimal enzyme activity. The pre-incubation step allows for the establishment of binding equilibrium between the inhibitor and the kinase. The choice of substrate and ATP concentration should be based on the kinetic parameters of the enzyme to ensure a sensitive and robust assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[18][29][30]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrazole derivative for a specific duration (e.g., 24-72 hours).[29] Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[29] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[29]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 or GI50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.[25][31]

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay. The positive control ensures that the assay can detect cytotoxicity, while the negative (vehicle) control provides the baseline for cell viability.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol:

  • Reagents and Preparation:

    • Purified tubulin protein.[32]

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

    • GTP solution.[32]

    • Test pyrazole derivative.

    • Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

  • Assay Procedure:

    • In a 96-well plate, mix the tubulin, polymerization buffer, and the test compound.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.[5]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the curves of the treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.

    • Calculate the IC50 value for inhibition of tubulin polymerization if applicable.[33]

Causality Behind Experimental Choices: The assay is performed at 37°C to mimic physiological conditions for tubulin polymerization. GTP is essential as it binds to β-tubulin and is hydrolyzed during polymerization. Monitoring the absorbance at 340 nm is a direct measure of the formation of microtubule polymers, which scatter light.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[1][34][35][36][37]

Protocol:

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the virus stock.

    • Incubate the cell monolayers with the virus dilutions in the presence of various concentrations of the pyrazole derivative.

  • Overlay and Incubation:

    • After a viral adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[34]

    • Incubate the plates for a period sufficient for plaque formation (days).

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Self-Validating System: The use of a virus-only control is essential to establish the baseline plaque formation. A cell-only control ensures the health of the cell monolayer.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the intricate cellular pathways targeted by pyrazole derivatives is crucial for rational drug design.

EGFR Signaling Pathway

EGFR_Signaling

NF-κB Inflammatory Signaling Pathway

NFkB_Signaling

Experimental Workflow for Target Validation

Target_Validation_Workflow

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic efficacy and target selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole core.[10][15][17]

  • Kinase Inhibitors: For many pyrazole-based kinase inhibitors, specific substitutions at the N1 and C4 positions of the pyrazole ring are crucial for potent and selective inhibition. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, modifications to the phenylurea moiety attached to the pyrazole scaffold significantly impacted their inhibitory activity against FLT3 and VEGFR2.[17]

  • Anti-inflammatory Agents: In pyrazole-based COX-2 inhibitors, the presence of a sulfonamide or a similar group at the para-position of a phenyl ring attached to the pyrazole is often critical for selectivity.[38]

  • Lead Optimization: Insights from SAR studies guide the iterative process of lead optimization, where chemical modifications are made to improve potency, selectivity, and pharmacokinetic properties.[17]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Multi-target inhibitors: Designing pyrazole derivatives that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.[17]

  • Targeted drug delivery: Conjugating pyrazole derivatives to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects.

  • Novel biological targets: Exploring the potential of pyrazole derivatives to interact with new and emerging biological targets.

References

A comprehensive list of references is provided in the accompanying document.

Sources

Methodological & Application

Application Note: A Comprehensive Framework for the In Vitro Anti-inflammatory Screening of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preliminary in vitro anti-inflammatory screening of the novel pyrazole derivative, 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine. The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with prominent examples including the selective COX-2 inhibitor Celecoxib.[1][2] This application note outlines a strategic, multi-tiered approach to elucidate the potential anti-inflammatory mechanisms of the target compound. We present a series of robust and validated in vitro assays, beginning with foundational enzyme inhibition and progressing to cell-based models of inflammation. The protocols herein are designed to be self-validating and are supported by established scientific principles, providing a solid framework for the initial characterization of this and other novel pyrazole analogs.

Introduction: The Rationale for Screening Pyrazole Derivatives

Inflammation is a complex biological response essential for host defense; however, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics for these conditions, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory effects.[2][3][4] Many clinically successful anti-inflammatory drugs are based on the pyrazole structure.[1][4]

The subject of this guide, this compound, is a novel compound featuring a 3-aminopyrazole core. This structural motif is recognized for its potential to interact with various biological targets involved in the inflammatory cascade.[4] Therefore, a systematic screening approach is warranted to identify and characterize its potential anti-inflammatory properties. This application note will detail a workflow designed to assess the compound's activity at key checkpoints of the inflammatory process.

Strategic Workflow for Anti-inflammatory Screening

A logical and tiered approach is crucial for the efficient screening of novel compounds. The following workflow is proposed to comprehensively evaluate the anti-inflammatory potential of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanistic Insights A Compound Preparation & QC B Cytotoxicity Assessment (MTT Assay) A->B Ensure non-toxic concentrations are used C COX-1/COX-2 Inhibition Assay B->C Proceed with non-toxic concentrations D LPS-Stimulated RAW 264.7 Macrophages C->D If COX inhibition is observed E Nitric Oxide (NO) Production (Griess Assay) D->E Measure key inflammatory mediator F Pro-inflammatory Cytokine Quantification (ELISA) D->F Measure TNF-α & IL-6 G NF-κB Activation Assay E->G If NO production is inhibited F->G If cytokine production is inhibited

Caption: Proposed workflow for the anti-inflammatory screening of the target compound.

Tier 1: Primary Screening Protocols

Compound Preparation and Quality Control

Prior to any biological evaluation, it is imperative to ensure the purity and stability of the test compound.

  • Protocol:

    • Obtain a high-purity sample of this compound (>95%).

    • Characterize the compound using standard analytical techniques (e.g., NMR, LC-MS) to confirm its identity and purity.

    • Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cytotoxicity Assessment

It is crucial to determine the concentration range at which the compound is non-toxic to cells, ensuring that any observed anti-inflammatory effects are not a result of cell death.

  • Protocol: MTT Assay in RAW 264.7 Macrophages

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and add the medium containing the test compound at various concentrations.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the compound's ability to inhibit the activity of COX-1 and COX-2, the primary targets of most NSAIDs.

  • Protocol: Fluorometric COX-1/COX-2 Inhibition Assay [5][6]

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • After a short incubation (e.g., 2 minutes), add a solution to stop the reaction.

    • Measure the fluorescence or absorbance according to the kit manufacturer's protocol.

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.

ParameterCOX-1COX-2
Enzyme Source Human RecombinantHuman Recombinant
Substrate Arachidonic AcidArachidonic Acid
Detection Method Fluorometric/ColorimetricFluorometric/Colorimetric
Positive Control SC-560Celecoxib
IC50 (µM) To be determinedTo be determined

Tier 2: Cell-Based Anti-inflammatory Assays

Cell-based assays provide a more physiologically relevant context to evaluate the compound's anti-inflammatory potential. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used model for this purpose.[7][8]

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[7][9]

  • Protocol: Griess Assay [7]

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity.[10]

  • Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [11][12][13]

    • Seed and treat RAW 264.7 cells with the test compound and LPS as described in the Griess assay protocol.

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

AssayEndpointMethodPositive Control
Griess Assay Nitrite ConcentrationColorimetricL-NAME
TNF-α ELISA TNF-α ConcentrationSandwich ELISADexamethasone
IL-6 ELISA IL-6 ConcentrationSandwich ELISADexamethasone

Tier 3: Mechanistic Insights - NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[14][15] Investigating the effect of the test compound on NF-κB activation can provide valuable mechanistic insights.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription InhibitionPoint Potential Inhibition by This compound InhibitionPoint->IKK InhibitionPoint->NFkB

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

A reduction in NO and pro-inflammatory cytokine production suggests a potential inhibitory effect on the NF-κB pathway. This can be further investigated using reporter gene assays or by measuring the phosphorylation of key signaling proteins via Western blotting.

Data Interpretation and Next Steps

The results from this screening cascade will provide a comprehensive initial profile of the anti-inflammatory activity of this compound.

  • Potent COX-2 inhibition with high selectivity over COX-1 would classify the compound as a promising NSAID candidate with a potentially favorable gastrointestinal safety profile.

  • Inhibition of NO and cytokine production in the absence of direct COX inhibition would suggest a different mechanism of action, possibly through the modulation of upstream signaling pathways like NF-κB.

  • A lack of activity in all assays would indicate that the compound is unlikely to be a potent anti-inflammatory agent through these common mechanisms.

Positive results from this in vitro screening should be followed by more in-depth mechanistic studies and validation in in vivo models of inflammation.

References

  • G. Dannhardt, S. Laufer. (2000). Structural approaches to explain the selectivity of COX-2 inhibitors: is there a common feature? Current Medicinal Chemistry, 7(11), 1101-12.
  • Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204–7218.
  • Fahim, A. M., et al. (2020). Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activity. Journal of the Iranian Chemical Society, 17, 2697–2707.
  • Kumar, V., & Gupta, G. K. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S6), 8415–8428.
  • Pae, H. O., et al. (2003). LPS-stimulated RAW 264.7 macrophage inducible nitric oxide synthase (iNOS) and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Nutritional Biochemistry, 14(11), 664-671.
  • Fahim, A. M., & El-Sayed, W. M. (2018). Synthesis, Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2467-2472.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Abdel-Wahab, B. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 939.
  • Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 11-15.
  • BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

  • Li, Y., et al. (2020). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Banana Blossom Extracts. Journal of Health Research, 34(4), 309-316.
  • Peiris, D. S. H. S., et al. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • El-Sayed, M., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(5), 1777-1787.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Gonzalez, F. J., & Fernandez-Salguero, P. (1998). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 19(10), 2943.
  • O'Sullivan, S. A., et al. (2009).
  • Google Patents. (1975). Production of 3-aminopyrazoles.
  • Peiris, D., et al. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Kareem, H. S., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Molecular Structure, 1225, 129272.
  • Rattanaburee, T., et al. (2018). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Banana Blossom Extracts. Thai Science.
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(21), 16086-16103.
  • Zhang, Y., et al. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 138-149.
  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-inflammatory Screen. Retrieved from [Link]

  • Buczynski, M. W., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Visualized Experiments, (69), e4345.
  • Oh, H., et al. (2004). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Pharmacy and Pharmacology, 56(12), 1557-1563.
  • BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility and Promise of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][4] This has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating a spectrum of diseases from inflammation (e.g., Celecoxib) to cancer and cardiovascular disorders.[2][4] Pyrazole derivatives exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3][5]

The successful translation of a promising pyrazole derivative from a laboratory curiosity to a clinical candidate hinges on a meticulously designed and rigorously executed in vivo experimental plan. This guide provides a comprehensive framework for designing and conducting preclinical in vivo studies for pyrazole derivatives, focusing on efficacy, pharmacokinetic, and preliminary safety assessments. It is intended to equip researchers with the rationale behind experimental choices and detailed protocols to ensure the generation of robust and reproducible data.

Part 1: Foundational Considerations in In Vivo Experimental Design

Before embarking on specific in vivo studies, several foundational elements must be addressed to ensure the ethical and scientific integrity of the research.

Rationale for Animal Model Selection

The choice of animal model is paramount and should be dictated by the therapeutic hypothesis. The model must recapitulate key aspects of the human disease pathology.

  • For Anti-inflammatory and Analgesic Studies: Rodent models are extensively used.

    • Carrageenan-Induced Paw Edema: A classic model for acute inflammation, ideal for initial screening of compounds with suspected anti-inflammatory properties.[6]

    • Adjuvant-Induced Arthritis (AIA) in Rats: A model for chronic inflammation that mimics aspects of rheumatoid arthritis.

    • Hot Plate and Acetic Acid-Induced Writhing Tests: Standard models for evaluating central and peripheral analgesic activity, respectively.[6]

  • For Anticancer Studies: Immunocompromised rodent models are the gold standard for testing efficacy against human cancers.

    • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or SCID mice). This allows for the direct assessment of a compound's effect on human tumor growth.[1][7]

  • For Neuroprotective and Anticonvulsant Studies:

    • Pentylenetetrazole (PTZ)-Induced Seizure Model: An acute model used to screen for potential anticonvulsant activity.[8][9]

    • Models of Spinal Cord Injury (SCI): Used to evaluate the anti-inflammatory and neuroprotective effects of compounds in the context of neurotrauma.[5]

Formulation and Route of Administration

The physicochemical properties of the pyrazole derivative will dictate its formulation. Poor aqueous solubility is a common challenge that can be addressed through the use of vehicles such as DMSO, polyethylene glycol (PEG), or Tween 80. The chosen vehicle must be demonstrated to be inert and non-toxic at the administered volume.

The route of administration should align with the intended clinical application.

  • Oral (p.o.): Preferred for drugs intended for chronic use due to convenience.

  • Intraperitoneal (i.p.): Often used in early-stage preclinical studies for consistent and rapid absorption.

  • Intravenous (i.v.): Bypasses absorption barriers, providing 100% bioavailability, and is useful for pharmacokinetic studies.

Dose Selection and Regimen

Dose selection is a critical step.

  • Dose-Range Finding (DRF) Studies: Initial, small-scale studies to determine the maximum tolerated dose (MTD).

  • Efficacy Studies: Typically involve multiple dose levels (e.g., low, medium, high) to establish a dose-response relationship.

  • Frequency: The dosing schedule (e.g., once daily, twice daily) should be informed by the compound's pharmacokinetic profile.

The following diagram illustrates the overarching workflow for in vivo evaluation of a novel pyrazole derivative.

G cluster_0 Pre-In Vivo Phase cluster_1 In Vivo Phase cluster_2 Data Analysis & Interpretation In Vitro Screening In Vitro Screening Compound Selection Compound Selection In Vitro Screening->Compound Selection Formulation Development Formulation Development Compound Selection->Formulation Development Dose-Range Finding (MTD) Dose-Range Finding (MTD) Formulation Development->Dose-Range Finding (MTD) Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Dose-Range Finding (MTD)->Pharmacokinetic (PK) Study Efficacy Study Efficacy Study Pharmacokinetic (PK) Study->Efficacy Study Preliminary Toxicology Preliminary Toxicology Efficacy Study->Preliminary Toxicology Statistical Analysis Statistical Analysis Efficacy Study->Statistical Analysis Histopathology & Biomarkers Histopathology & Biomarkers Preliminary Toxicology->Histopathology & Biomarkers Go/No-Go Decision Go/No-Go Decision Statistical Analysis->Go/No-Go Decision Histopathology & Biomarkers->Go/No-Go Decision

Caption: General workflow for in vivo evaluation of pyrazole derivatives.

Part 2: Detailed Protocols for Key In Vivo Experiments

The following protocols are provided as a guide and should be adapted based on the specific pyrazole derivative and therapeutic target. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of a pyrazole derivative.

Model: Male Wistar rats or Swiss albino mice.[6]

Materials:

  • Test pyrazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or Celecoxib

  • 1% (w/v) carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, free access to food and water).[6]

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Dosing: Administer the vehicle, positive control, or test compound orally.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Outcome: A dose-dependent reduction in paw edema in the groups treated with the active pyrazole derivative compared to the vehicle control group.

Protocol: Anticancer Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor activity of a pyrazole derivative.

Model: Athymic nude mice.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer)[1][7]

  • Matrigel

  • Test pyrazole derivative and vehicle

  • Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Digital calipers

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5-10 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control

    • Group 2: Positive control

    • Groups 3-5: Test compound at different doses and schedules (e.g., daily oral gavage for 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.

  • Tissue Collection: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

  • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.

  • Survival Analysis: If applicable, plot Kaplan-Meier survival curves.

Table 1: Example Dosing and Endpoint Summary for a Xenograft Study

GroupTreatmentDose (mg/kg)RouteSchedulePrimary Endpoint
1Vehicle-p.o.DailyTumor Volume
2Cisplatin5i.p.Q3DTumor Volume
3Pyrazole-X25p.o.DailyTumor Volume
4Pyrazole-X50p.o.DailyTumor Volume
5Pyrazole-X100p.o.DailyTumor Volume
Protocol: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of a pyrazole derivative.

Model: Male Sprague-Dawley rats.

Procedure:

  • Cannulation (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the rats one day prior to the study.

  • Dosing: Administer a single dose of the pyrazole derivative via the intended clinical route (e.g., oral) and intravenously to a separate group to determine bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the pyrazole derivative in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability (F%).

The following diagram illustrates a typical signaling pathway that can be modulated by pyrazole derivatives, such as the COX-2 pathway in inflammation.

G Cell Membrane Cell Membrane Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain mediates Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 inhibits Inflammatory Stimuli Inflammatory Stimuli

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS 1000896-45-6). This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile pyrazole intermediate. Ensuring the stability of this compound in solution is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to common challenges, troubleshooting workflows, and validated protocols based on established chemical principles.

Section 1: Understanding Compound Instability — Frequently Asked Questions

This section addresses the fundamental questions regarding the stability of this compound.

Q1: My solution of this compound is rapidly changing color, often turning yellow or brown. What is causing this?

A: The observed color change is a classic indicator of oxidative degradation. The primary site of instability on this molecule is the 3-amino group attached to the pyrazole ring. Aromatic and heteroaromatic amines are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, trace metal ion contaminants, and light.[1][2] This oxidation process often leads to the formation of highly conjugated, colored polymeric impurities. The pyrazole ring itself is generally stable and resistant to oxidation, but the electron-donating nature of the amino group makes it a focal point for degradation.[3][4]

Q2: What are the most probable chemical degradation pathways for this molecule in solution?

A: Based on the compound's functional groups—a substituted pyrazole ring, a primary aromatic amine, and an ether linkage—two principal degradation pathways should be considered:

  • Oxidative Degradation: This is the most common and rapid pathway. It proceeds via a free-radical mechanism, often catalyzed by metal ions (Fe³⁺, Cu²⁺). The amine can be oxidized to form radical cations, which then couple to form colored dimeric and polymeric species.

  • Hydrolytic Cleavage: The ether linkage, specifically C-O-C, could be susceptible to acid-catalyzed hydrolysis. While this typically requires strong acidic conditions and elevated temperatures, it can become a relevant concern during long-term storage in unbuffered or acidic solutions. The pyrazole core is highly resistant to hydrolysis.

Q3: Which environmental and experimental factors have the most significant impact on the stability of this compound?

A: The stability of this compound is influenced by a combination of factors that must be meticulously controlled:

  • Oxygen: Dissolved molecular oxygen is a key reactant in the oxidative degradation pathway.

  • pH: The pH of the solution dictates the protonation state of the amino group and the pyrazole ring nitrogens.[4] Extreme pH values can accelerate both oxidation and hydrolysis.

  • Trace Metal Ions: Transition metals are potent catalysts for oxidation, even at parts-per-billion (ppb) concentrations.[5] They facilitate the formation of reactive oxygen species (ROS).

  • Light (UV/Visible): Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photolytic degradation and accelerate oxidative processes.

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation.

Below is a troubleshooting flowchart for addressing observed instability.

Troubleshooting_Flowchart start Instability Observed (e.g., Color Change) check_o2 Was the solution deoxygenated? start->check_o2 check_light Was the solution protected from light? check_o2->check_light Yes action_o2 Action: Purge solvent with Ar or N2 before use. check_o2->action_o2 No check_ph Is the solution pH controlled with a buffer? check_light->check_ph Yes action_light Action: Use amber vials and store in the dark. check_light->action_light No check_metals Were metal chelators (e.g., EDTA) used? check_ph->check_metals Yes action_ph Action: Use a suitable buffer (e.g., citrate, acetate). check_ph->action_ph No action_metals Action: Add EDTA or DTPA to the buffer. check_metals->action_metals No action_antioxidant Consider adding an antioxidant (e.g., BHT). check_metals->action_antioxidant Yes action_o2->check_light action_light->check_ph action_ph->check_metals action_metals->action_antioxidant end_node Re-evaluate Stability action_antioxidant->end_node

Caption: Troubleshooting workflow for diagnosing instability.

Section 2: Proactive Stabilization Strategies & Best Practices

This section provides actionable guidance for preparing and storing stable solutions.

Q4: How should I select an appropriate solvent and buffer system?

A: Your choice of solvent and buffer is the foundation of stability.

  • Solvents: Use high-purity (e.g., HPLC or ACS grade) solvents to minimize contaminants. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used for initial stock solutions due to high solubility. For aqueous working solutions, purified water (Type I/Milli-Q) is essential.

  • Buffer System: Never use unbuffered water or saline. A buffer is critical to maintain a stable pH. For this amine-containing compound, a slightly acidic pH range (e.g., pH 4-6) is often optimal. This protonates the amine, reducing its susceptibility to oxidation, without being harsh enough to promote ether hydrolysis.

    • Recommended Buffers: Citrate or acetate buffers are excellent choices as they also possess some metal-chelating properties.

Q5: What is the recommended best-practice procedure for preparing a stock solution?

A: Follow this workflow to maximize the initial stability of your stock solution.

Stock_Solution_Workflow start Start: Prepare Stabilized Stock step1 1. Prepare Buffer/Solvent (e.g., 50 mM Citrate, pH 5.0) start->step1 step2 2. Add Chelator (e.g., 100 µM EDTA) step1->step2 step3 3. Deoxygenate Solvent (Sparge with Argon/N2 for 15 min) step2->step3 step4 4. Accurately weigh compound in an amber vial. step3->step4 step5 5. Add deoxygenated solvent to the vial under inert gas blanket. step4->step5 step6 6. Sonicate briefly to dissolve. step5->step6 step7 7. Store immediately at recommended temperature. step6->step7 finish End: Stable Stock Solution Ready step7->finish

Caption: Workflow for preparing a stable stock solution.

Q6: What specific chemical additives can I use to prevent degradation?

A: Several classes of additives can be employed, often in combination, to create a robustly stabilized formulation.

  • Chelating Agents: These are crucial for inactivating catalytic metal ions.[5][6]

    • EDTA (Ethylenediaminetetraacetic acid): Effective and widely used.

    • DTPA (Diethylenetriaminepentaacetic acid): A stronger chelator, useful if EDTA is insufficient.

  • Antioxidants: These compounds act as radical scavengers, terminating the oxidative chain reaction.[1]

    • Butylated Hydroxytoluene (BHT): A phenolic antioxidant, very effective in organic solvents and can be used in mixed aqueous systems.

    • Sodium Metabisulfite: A reducing agent that scavenges dissolved oxygen. Use with caution as it can potentially react with some functional groups.

  • Amino Acids: Certain amino acids can confer stability, particularly in aqueous solutions, through mechanisms like preferential exclusion and masking of hydrophobic surfaces.[7][8]

    • Arginine & Histidine: Commonly used in biopharmaceutical formulations to prevent aggregation and improve stability.[9]

Stabilizer Class Example Agent Typical Starting Concentration Mechanism of Action
Chelating Agent EDTA10 - 100 µMSequesters catalytic metal ions (Fe, Cu)[5]
Antioxidant BHT0.01% - 0.1% (w/v)Scavenges free radicals[1]
Oxygen Scavenger Sodium Metabisulfite0.01% - 0.1% (w/v)Reacts with and removes dissolved oxygen
Excipient L-Arginine50 - 250 mMPreferential exclusion, reduces aggregation[9]

Q7: How should I properly store my solutions for both short-term and long-term use?

A: Proper storage is non-negotiable for maintaining compound integrity.

  • Container: Always use amber glass vials or tubes to protect from light.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the container.

  • Temperature:

    • Short-Term (1-7 days): Store at 2-8°C.

    • Long-Term (>1 week): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A flash-freeze in liquid nitrogen before transfer to the freezer can prevent phase separation.

Section 3: Essential Experimental Protocols

This section provides step-by-step methodologies for stability assessment and monitoring.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the specific vulnerabilities of the compound. This involves exposing the compound to harsh conditions and analyzing the resulting degradation.

Objective: To determine the primary degradation pathways under thermal, photolytic, acidic, basic, and oxidative stress.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Aliquot: Distribute the stock into 5 separate, clearly labeled amber glass vials.

  • Apply Stress Conditions (Treat each vial as follows):

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Stress: Heat at 80°C for 24 hours (in a sealed vial).

    • Photolytic Stress: Expose to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Neutralize & Analyze: Before analysis, neutralize the acid and base samples.

  • Analysis: Analyze all samples, alongside an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). The results will reveal the percentage of degradation and the profile of degradants under each condition.

Protocol 2: Stability Monitoring by Reverse-Phase HPLC

This protocol provides a general method for quantifying the parent compound and detecting degradation products.

Objective: To quantify the purity of this compound over time.

Instrumentation & Columns:

  • HPLC or UPLC system with a UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 220 nm and 254 nm. A PDA detector is ideal for identifying the optimal wavelength and assessing peak purity.

  • Injection Volume: 5-10 µL

Analysis Procedure:

  • Inject a sample of your freshly prepared, unstressed solution (Time Zero).

  • Integrate the peak area of the parent compound. This is your 100% reference.

  • Inject samples from your stability study (stored under various conditions) at specified time points (e.g., 1, 3, 7, 14 days).

  • Calculate the percentage of the parent compound remaining and the percentage of new impurity peaks relative to the total peak area.

This quantitative data is the ultimate measure of your stabilization strategy's success. High-performance liquid chromatography (HPLC) is a cornerstone technique for stability testing due to its sensitivity and accuracy in separating and quantifying active ingredients from their degradation products.[10] For a more in-depth investigation, coupling this method with mass spectrometry (LC-MS) can help identify the exact mass of the degradation products, providing crucial insights into the degradation pathways.[11][12]

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Available at: [Link]

  • Autech Industry Co.,Limited. (n.d.). This compound. Available at: [Link]

  • PMC - NIH. (n.d.). Stabilizing effect of amino acids on protein and colloidal dispersions. Available at: [Link]

  • PMC - NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • News-Medical.Net. (n.d.). Scientists uncover how amino acids stabilize proteins in solution. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Available at: [Link]

  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. Available at: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Available at: [Link]

  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

  • MDPI. (n.d.). Metal-Chelating Macroalgal Extract as a Marine Antioxidant for Stabilizing DHA Nanoemulsions. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Protein crystallization. Available at: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Available at: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]

  • NIH. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Available at: [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate world of interpreting NMR spectra for substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important class of heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, but their rich structural possibilities, including tautomerism and isomerism, often lead to complex and ambiguous NMR data.

This resource provides in-depth, actionable guidance in a question-and-answer format, moving from frequently asked questions to comprehensive troubleshooting guides. Our goal is to empower you to not just acquire data, but to confidently and accurately elucidate the structure of your substituted pyrazole derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the NMR analysis of substituted pyrazoles.

Q1: Why are the signals for the C3 and C5 positions in my ¹³C NMR spectrum of an N-unsubstituted pyrazole broad, or in some cases, appear as a single averaged signal?

This is a hallmark observation for N-unsubstituted pyrazoles and is almost always due to annular tautomerism . The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 carbons (and their attached protons in ¹H NMR) are averaged, leading to broadened or coalesced signals.[1][2]

Troubleshooting at a Glance:

  • Low-Temperature NMR: Cooling the sample can slow the exchange rate, often resolving the averaged signals into two distinct sets for each tautomer.[1]

  • Solvent Effects: The rate of this exchange is highly dependent on the solvent. Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[1]

Q2: My N-H proton signal is either extremely broad or completely absent in the ¹H NMR spectrum. Where is it?

The disappearance or significant broadening of the N-H proton signal is a common issue resulting from a combination of factors.[1]

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.[1]

  • Quadrupole Moment of ¹⁴N: The nitrogen-14 nucleus has a quadrupole moment, which provides an efficient relaxation pathway for the attached proton, leading to a naturally broader signal.[1]

  • Protic Solvents: In solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium, rendering it invisible in a standard ¹H NMR spectrum.[1]

Troubleshooting at a Glance:

  • Use a very dry deuterated solvent to minimize exchange with water.[1]

  • Adjusting the sample concentration can sometimes alter the rate of intermolecular proton exchange.[1]

Q3: How can I begin to assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

A definitive assignment requires a multi-pronged approach using both 1D and 2D NMR techniques. Relying on chemical shift alone is often insufficient.

  • Chemical Shift Ranges: Start with established chemical shift ranges as a preliminary guide.

  • Coupling Constants: The coupling between H4 and its neighbors (H3 and/or H5) can provide initial clues. The typical ³J(H3,H4) and ³J(H4,H5) coupling constants are in the range of 1.9-2.5 Hz.

  • 2D NMR Spectroscopy: For unambiguous assignments, 2D NMR is essential.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates protons with their attached carbons, definitively linking the ¹H and ¹³C signals for each position.[1][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the carbon skeleton and confirming assignments. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons.[1][4]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for tackling more complex structural elucidation problems.

Guide 1: Distinguishing Between 1,3- and 1,5-Disubstituted Pyrazole Regioisomers

The Problem: You have performed a reaction that could yield two possible regioisomers of a 1,X-disubstituted pyrazole (e.g., 1,3- vs. 1,5-). The basic ¹H and ¹³C NMR spectra are too similar for a conclusive assignment.

The Underlying Principle: The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be detected between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are coupled through bonds. By identifying which substituent on the pyrazole ring is physically close to the substituent on the N1 nitrogen, we can definitively determine the substitution pattern.

Mandatory Visualization: Logic for Regioisomer Assignment using NOE

cluster_1 1,5-Regioisomer cluster_2 1,3-Regioisomer cluster_3 Experimental Observation cluster_4 Conclusion N1_sub N1-Substituent (e.g., -CH3) H5_sub C5-Substituent (e.g., -Ph) NOE_obs NOE Observed between N1-Substituent and Pyrazole Ring Proton N1_sub->NOE_obs NOE expected with H4 (No NOE with C5-Substituent) N1_sub_2 N1-Substituent (e.g., -CH3) H3_sub C3-Substituent (e.g., -Ph) N1_sub_2->NOE_obs NOE expected with H4 AND with C3-Substituent Conclusion Structure Assigned NOE_obs->Conclusion Match Observation to Expected Pattern

Caption: Differentiating regioisomers using NOE correlations.

Experimental Protocol: 1D NOESY (or ROESY) Experiment

  • Sample Preparation: Prepare a reasonably concentrated sample of your purified pyrazole isomer in a suitable deuterated solvent. Ensure the sample is free of paramagnetic impurities.

  • Acquire a Standard ¹H NMR: Obtain a high-quality ¹H NMR spectrum to identify the chemical shifts of the key protons: the proton on the N1-substituent and the protons on the pyrazole ring (H3, H4, or H5).

  • Set up the 1D NOESY Experiment:

    • Select the proton signal of the N1-substituent as the irradiation target. This is often a sharp singlet (e.g., an N-methyl or N-benzyl group) and is ideal for selective irradiation.

    • The experiment involves irradiating this target proton for a specific "mixing time" (typically 0.5-1.5 seconds) to allow the NOE to build up.

  • Data Acquisition and Processing: A "difference" spectrum is generated, which shows only the protons that have experienced an NOE from the irradiated signal.

  • Interpretation:

    • If you observe an NOE to the C5-proton (or a substituent at C5): You have the 1,5-disubstituted isomer.

    • If you observe an NOE to the C3-proton (or a substituent at C3): You have the 1,3-disubstituted isomer.

    • In many cases, an NOE will also be observed to the H4 proton from the N1-substituent in both isomers, which serves as a useful internal control.

Trustworthiness Check: The self-validating nature of this protocol lies in the binary outcome. The presence or absence of a key through-space correlation provides a direct and unambiguous answer to the question of regiochemistry. For complex cases, a 2D NOESY can provide a more comprehensive map of all spatial relationships.[5][6][7]

Guide 2: Characterizing Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles

The Problem: Your room temperature ¹H and ¹³C NMR spectra show broadened or averaged signals for the pyrazole ring, indicating the presence of a dynamic tautomeric equilibrium. You need to determine the major tautomer and, if possible, the ratio of the two forms.

The Underlying Principle: The rate of annular tautomerism is temperature-dependent. By lowering the temperature, we can slow the proton exchange to a rate that is slow on the NMR timescale. This allows the NMR spectrometer to resolve the individual signals for each of the two tautomers present in solution.

Mandatory Visualization: Workflow for Tautomer Characterization

A Acquire NMR at Room Temp (e.g., 298 K) B Observe Broad/Averaged Signals for C3/C5 and H3/H5? A->B C Yes B->C D No (Sharp Signals) B->D F Begin Low-Temperature NMR Study C->F E Single Tautomer is Dominant or Exchange is Very Slow D->E G Decrease Temp in Increments (e.g., 20 K steps) F->G H Observe Signal Splitting into Two Distinct Sets of Signals? G->H I Yes (Coalescence Point Passed) H->I J No (Signals Remain Broad) H->J L Assign Signals for Tautomer A and Tautomer B using 2D NMR (HSQC, HMBC) I->L K Freezing Point Reached or Exchange Still Too Fast J->K M Integrate Signals to Determine Tautomer Ratio (A:B) L->M

Caption: Step-by-step workflow for low-temperature NMR studies.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point. Common choices include dichloromethane-d₂, toluene-d₈, or THF-d₈.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.[1]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: It is crucial to allow the sample to thermally equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.[1]

  • Data Acquisition: Record the spectra at each temperature. Observe the changes in the line shape of the pyrazole ring signals. You will likely see them broaden further and then begin to resolve into two separate signals as you pass through the coalescence temperature.

  • Analysis: Once the signals for the two tautomers are fully resolved at a low temperature, you can:

    • Determine the Ratio: Integrate the corresponding proton signals for each tautomer to determine their relative populations at that temperature.

    • Assign the Tautomers: A full assignment at low temperature can be achieved using 2D NMR techniques (HSQC, HMBC, NOESY) to identify which tautomer is which. The relative stability is often influenced by the electronic nature of the substituent; electron-withdrawing groups often favor the C3 position.[2][8]

Trustworthiness Check: This method is self-validating as the observation of two distinct sets of signals at low temperature is direct proof of the presence of two tautomers. The integration provides a quantitative measure of their relative abundance under those conditions.

Part 3: Data Tables for Quick Reference

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H/C-3 ~7.5 - 8.0~138 - 150Highly dependent on N-substitution and C3-substituent. Can be averaged with C5 in tautomeric systems.
H/C-4 ~6.3 - 6.7~105 - 112Typically the most upfield proton and carbon on the ring. Often appears as a triplet (or dd) if C3 and C5 are protonated.
H/C-5 ~7.5 - 8.2~128 - 140Highly dependent on N-substitution and C5-substituent. Can be averaged with C3 in tautomeric systems.
N-H ~10 - 14N/AVery broad, often not observed. Highly dependent on solvent and concentration.

Note: These are approximate ranges. The actual chemical shifts can vary significantly based on the specific substituents and the solvent used.[9][10][11]

Table 2: Common ¹H-¹H Coupling Constants in Pyrazoles

CouplingTypical Value (Hz)Notes
³J(H3, H4) 1.5 - 2.5Vicinal coupling.
³J(H4, H5) 2.0 - 3.0Vicinal coupling.
⁴J(H3, H5) 0.5 - 1.0Long-range coupling across the nitrogen atoms. Often not resolved.

Note: These values are typical for pyrazole rings and can be influenced by substituents.[12][13]

References

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available at: [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole derived ligands and the atom numbering scheme. Available at: [Link]

  • National Institutes of Health. (2007). Structure Elucidation of a Pyrazolo[1][14]pyran Derivative by NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • ScienceDirect. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). Available at: [Link]

  • YouTube. (2012). How to interpret a NOESY NMR spectrum. Available at: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

  • Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. This is a general reference for typical coupling constants. A direct link is unavailable.

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Technical Support Center: Improving the Oral Bioavailability of Pyrazole Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery & Development Professionals

Welcome to the technical support center for scientists and researchers dedicated to advancing pyrazole-containing molecules through the drug development pipeline. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, featured in numerous FDA-approved drugs.[1] However, its unique physicochemical properties can present significant challenges to achieving adequate oral bioavailability, a critical parameter for a successful therapeutic.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to help you diagnose the root cause of poor oral bioavailability in your pyrazole candidates and to provide actionable, field-proven strategies to overcome these hurdles.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary questions that arise when a promising pyrazole compound demonstrates poor performance in early pharmacokinetic (PK) studies.

FAQ 1: My pyrazole compound shows high potency in vitro but very low oral bioavailability in vivo. What are the likely culprits?

Answer: Low oral bioavailability (%F) is almost always a result of a combination of three primary factors: poor absorption, extensive first-pass metabolism, or both. For pyrazole-containing compounds, specific chemical features can influence these factors.

  • Absorption-Related Issues:

    • Low Aqueous Solubility: The compound doesn't dissolve sufficiently in the gastrointestinal (GI) fluid to be absorbed. Pyrazole rings, while containing nitrogen atoms, can be part of larger, lipophilic molecules that have poor solubility.

    • Low Permeability: The compound dissolves but cannot efficiently cross the intestinal membrane to enter the bloodstream.

    • Efflux Transporters: The compound is actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2]

  • Metabolism-Related Issues (First-Pass Effect):

    • High First-Pass Metabolism: After absorption into the portal vein, the compound is extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) before it can reach systemic circulation. The Cytochrome P450 (CYP) enzyme system is a major contributor to this process.[3]

Application Scientist's Insight: The first step in troubleshooting is to determine which of these factors is the primary rate-limiting step for your specific compound. A systematic in vitro assessment is the most resource-effective way to diagnose the problem before committing to further animal studies. The diagram below outlines a typical workflow for this initial investigation.

Workflow for Diagnosing Low Oral Bioavailability

G cluster_0 Initial Observation cluster_1 In Vitro Assessment Cascade cluster_2 Diagnosis & Strategy Low_F Low Oral Bioavailability (%F) in Vivo Solubility Kinetic Solubility Assay (e.g., FaSSIF/FeSSIF) Low_F->Solubility Permeability Permeability Assay (e.g., Caco-2, PAMPA) Solubility->Permeability Sol_Limited Solubility-Limited Absorption Solubility->Sol_Limited Poor Perm_Limited Permeability-Limited Absorption Solubility->Perm_Limited Good Metabolism Metabolic Stability Assay (e.g., Liver Microsomes) Permeability->Metabolism Permeability->Perm_Limited Poor Met_Limited Metabolism-Limited (High Clearance) Permeability->Met_Limited Good Metabolism->Sol_Limited High Stability Metabolism->Perm_Limited High Stability Metabolism->Met_Limited Poor Stability

Caption: A diagnostic workflow to identify the root cause of low oral bioavailability.

Section 2: Troubleshooting Solubility-Limited Bioavailability

If your initial assessment points to poor aqueous solubility as the primary barrier, the following Q&A will guide you through potential solutions.

Q1: My pyrazole derivative has a kinetic solubility of <10 µM in simulated intestinal fluid. What are my immediate options?

Answer: A solubility of less than 10 µM is a significant hurdle. The goal is to increase the concentration of the dissolved drug in the GI tract to create a sufficient concentration gradient for absorption. Strategies can be broadly divided into chemical modifications and formulation approaches.

Application Scientist's Insight: Before extensive reformulation, consider if a simple chemical modification can solve the problem. Pyrazole's N-1 position can serve as a hydrogen bond donor, while the N-2 acts as an acceptor.[1] The pKa of the pyrazole ring is approximately 2.5, making it weakly basic.[1] Adding a more basic handle to the molecule (e.g., a methylamine substitution) can provide an opportunity for salt formation, which is often the quickest and most effective way to dramatically improve solubility.[4][5]

Comparison of Solubility Enhancement Strategies
StrategyPrincipleProsCons
Salt Formation [6]Ionization of a basic or acidic functional group to form a more soluble salt.High solubility increase, well-established regulatory path.Requires an ionizable center, risk of conversion back to free base/acid in GI tract.
Amorphous Solid Dispersions (ASDs) [7]Trapping the drug in a high-energy amorphous state within a polymer matrix.Broadly applicable, significant solubility increase.Physically unstable (risk of recrystallization), can require specialized manufacturing (e.g., spray drying, hot-melt extrusion).
Co-crystals [7]Creating a new crystalline solid with a co-former molecule via non-covalent bonds.Improves solubility and dissolution, stable crystalline form.Co-former selection is empirical, regulatory path can be complex.
Particle Size Reduction [6][7]Increasing surface area for dissolution (e.g., micronization, cryo-milling).Simple concept, applicable to many compounds.Limited effectiveness for very insoluble drugs (BCS Class II/IV), risk of particle agglomeration.
Protocol 1: Rapid Salt Screen for a Pyrazole Candidate with a Basic Handle

This protocol is designed to quickly assess the potential for solubility improvement via salt formation.

Objective: To identify a counter-ion that forms a salt with improved aqueous solubility compared to the parent free base.

Materials:

  • Your pyrazole compound (free base).

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, Mesylic acid, Besylic acid, Tartaric acid, Citric acid).

  • Solvents: Isopropanol (IPA), Acetone, Acetonitrile, Water.

  • 96-well plate, magnetic stirrer, analytical balance, HPLC-UV.

Methodology:

  • Stock Solution Prep: Prepare a concentrated stock solution of your pyrazole free base in a suitable organic solvent (e.g., 50 mg/mL in IPA).

  • Acid Solution Prep: Prepare equimolar solutions of the selected acids in the same solvent.

  • Mixing: In separate wells of the 96-well plate, add a fixed volume of the free base stock solution.

  • Salt Formation: To each well, add an equimolar amount of a different acid solution.

  • Precipitation/Crystallization: Agitate the plate for 24-48 hours at room temperature. If no solid forms, consider adding an anti-solvent (like heptane) or reducing the temperature.

  • Isolation & Drying: Isolate any resulting solids by centrifugation or filtration and dry under vacuum.

  • Solubility Measurement: Prepare saturated solutions of each salt form and the parent free base in phosphate-buffered saline (PBS) at pH 6.8. Equilibrate for 24 hours.

  • Analysis: Centrifuge the samples, dilute the supernatant, and quantify the concentration using a calibrated HPLC-UV method.

  • Validation: The experiment should include the free base as a control. A successful hit is a salt form showing at least a 5-10 fold increase in solubility over the parent compound.

Section 3: Addressing High First-Pass Metabolism

If your compound is soluble and permeable but still has low %F, high first-pass metabolism is the likely cause.

Q2: My pyrazole compound is rapidly cleared in a human liver microsome (HLM) assay. How do I identify the metabolic "soft spot"?

Answer: The pyrazole ring itself and its substituents can be susceptible to oxidative metabolism by CYP enzymes.[3] Identifying the exact site of metabolism is crucial for designing a more stable analogue. The primary method for this is "metabolite identification" or "Met-ID."

Application Scientist's Insight: Common metabolic transformations for pyrazole-containing drugs include:

  • Oxidation of the Pyrazole Ring: Hydroxylation can occur on the carbon atoms of the ring.

  • Oxidation of Substituents: Alkyl groups attached to the pyrazole or other parts of the molecule are common sites for hydroxylation.

  • N-dealkylation: If an alkyl group is attached to a nitrogen, it can be cleaved.

A high-resolution mass spectrometer (LC-MS/MS) is the workhorse for Met-ID studies. By comparing the fragmentation patterns of the parent drug with those of the metabolites formed in the HLM incubation, you can pinpoint the site of mass addition (e.g., +16 Da for hydroxylation).

Metabolic Stabilization Decision Tree

G cluster_strategies Medicinal Chemistry Strategies start High Clearance in HLM Assay met_id Perform Metabolite ID (LC-MS/MS) start->met_id identify_spot Identify Metabolic 'Soft Spot' met_id->identify_spot blocking_group Introduce a Blocking Group (e.g., Fluoro, Methyl) identify_spot->blocking_group Specific C-H bond deuteration Isotopic Reinforcement (Deuteration) identify_spot->deuteration Specific C-H bond bioisostere Bioisosteric Replacement of labile group identify_spot->bioisostere Labile functional group resynthesize Synthesize & Test Analogs blocking_group->resynthesize deuteration->resynthesize bioisostere->resynthesize end Improved Metabolic Stability resynthesize->end

Caption: A decision tree for addressing high metabolic clearance.

Section 4: Overcoming Permeability Barriers

Sometimes a compound has good solubility and metabolic stability, but absorption remains poor. This points to a permeability problem.

Q3: My compound has good solubility and stability, but Caco-2 permeability is low with a high efflux ratio (>2). What does this mean and what can I do?

Answer: This is a classic profile for a compound that is a substrate of an apical efflux transporter, such as P-gp. A Caco-2 efflux ratio greater than 2 indicates that the compound is being transported from the basolateral (blood) side back to the apical (lumen) side more efficiently than it moves from apical to basolateral. This acts as a barrier to net absorption in the gut.[2]

Application Scientist's Insight: Addressing efflux is a significant medicinal chemistry challenge. The goal is to disrupt the recognition of your molecule by the transporter without negatively impacting its target potency or other properties. Strategies include:

  • Masking Transporter Recognition Sites: Reduce the number of hydrogen bond donors or introduce bulky groups to sterically hinder binding to the efflux pump.

  • Altering Physicochemical Properties: Modulating lipophilicity (logP/logD) and polar surface area (PSA) can sometimes move a compound out of the recognition space of the transporter.

  • Prodrug Approach: Temporarily masking the functional groups recognized by the transporter with a promoiety that is cleaved after absorption can be an effective strategy.[8][9]

Protocol 2: Caco-2 Permeability Assay with an Efflux Inhibitor

Objective: To confirm if a known efflux transporter is responsible for the low permeability of your pyrazole candidate.

Materials:

  • Your pyrazole compound.

  • Caco-2 cell monolayers grown on transwell inserts.

  • Transport buffer (e.g., Hank's Balanced Salt Solution).

  • A broad-spectrum efflux inhibitor (e.g., Verapamil for P-gp).

  • LC-MS/MS for quantification.

Methodology:

  • Prepare Dosing Solutions: Prepare solutions of your compound in transport buffer, both with and without the efflux inhibitor (e.g., 100 µM Verapamil).

  • A-to-B Permeability (Absorption):

    • Add the dosing solution to the apical (A) side of the Caco-2 monolayer.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the B side at various time points (e.g., 30, 60, 90, 120 min).

  • B-to-A Permeability (Efflux):

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Incubate and sample from the A side as above.

  • Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Validation & Interpretation:

    • Run control compounds (high permeability like propranolol, low permeability like atenolol, and a known P-gp substrate like digoxin).

    • If the ER is >2 in the absence of the inhibitor, and this ratio decreases to ~1 in the presence of the inhibitor, it strongly confirms your compound is a substrate of that efflux pump.

References

  • Faria, J. V., et al. (2017). Pyrazole: A Privileged Scaffold in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • O'Neill, J. (2016). Tackling Drug-Resistant Infections Globally: Final Report and Recommendations. Review on Antimicrobial Resistance. Available at: [Link]

  • Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. Available at: [Link]

  • Patel, V. F., et al. (2007). Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
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  • Hall, M. D., et al. (2022). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • Sikarra, D., et al. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]

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  • Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

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  • Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

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  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]

  • Goldberg, A. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]

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  • Misaka, S., et al. (2013). Clinical relevance of drug efflux pumps in the gut. Current Opinion in Pharmacology. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as pyrazole derivatives, which are privileged scaffolds in medicinal chemistry, subtle variations in substituent placement can lead to profound differences in biological activity and safety profiles. This guide provides an in-depth, comparative framework for the definitive structural validation of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine , a molecule of interest for researchers in chemical biology and drug development.

We will contrast the expected analytical data for the target molecule with its plausible regioisomer, 3-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-5-amine . This comparative approach is designed to highlight the critical thinking and analytical strategies required to prevent structural misassignment. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to form a self-validating workflow.

The Structural Challenge: Distinguishing Regioisomers

The primary challenge in validating the structure of this compound lies in definitively confirming the positions of the amino (-NH2) and alkoxy (-O-R) groups on the pyrazole ring. An incorrect synthesis or purification could potentially yield the 3-alkoxy-5-amino isomer. Both isomers possess the same molecular formula and mass, making them indistinguishable by standard mass spectrometry alone. Therefore, a multi-technique approach, heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy, is essential.

Overall Validation Workflow

A robust validation process integrates data from multiple orthogonal techniques. Each step provides a piece of the puzzle, culminating in an unambiguous structural assignment.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade Syn Putative Synthesis Pur Chromatographic Purification Syn->Pur HRMS HRMS Analysis (Formula Confirmation) Pur->HRMS Purified Analyte FTIR FT-IR Spectroscopy (Functional Groups) HRMS->FTIR NMR Comprehensive NMR (Connectivity & Regiochemistry) FTIR->NMR Conclusion Definitive Structure NMR->Conclusion

Caption: Key distinguishing HMBC correlations.

Comparative Analysis of Key HMBC Correlations:

Correlating ProtonTarget: 5-alkoxy-3-aminoIsomer: 3-alkoxy-5-aminoSignificance
H2' (Side Chain CH) C5 C3 This is the definitive correlation . A ³J coupling from the side chain's methine proton (H2') to the pyrazole carbon bearing the oxygen (C5) proves the 5-alkoxy structure. [1][2]
H2' (Side Chain CH) C4C4A ²J correlation to C4 is expected in both isomers and helps confirm the assignment of C4.
H4 (Pyrazole CH) C5 and C3C3 and C5Correlations from H4 to both C3 and C5 are expected in both isomers, helping to assign these quaternary carbons.

Summary and Conclusion

The unambiguous validation of this compound requires a systematic and multi-faceted analytical approach. While HRMS confirms the elemental composition and FT-IR verifies the presence of key functional groups, these techniques are insufficient to differentiate the target molecule from its 3-alkoxy-5-amino regioisomer.

The definitive evidence is provided by a suite of NMR experiments. The chemical shift of the H4 proton offers the first strong indication of the substitution pattern. However, it is the ¹H-¹³C HMBC experiment that provides the conclusive, irrefutable proof . The observation of a 3-bond correlation from the side-chain methine proton (H2') to the pyrazole C5 carbon, combined with the absence of a correlation to C3, unequivocally confirms the structure as This compound . This rigorous, evidence-based workflow ensures the scientific integrity required for advancing drug development programs.

References

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Jimeno, M. L., et al. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Kim, H., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • Royal Society of Chemistry. (2018). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]

  • Shimadzu Corporation. (2022). Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. Available at: [Link]

  • ResearchGate. (2018). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. Available at: [Link]

  • Marshall, A. G., & Rodgers, R. P. (2008). Petroleomics by High-Resolution Mass Spectrometry: Review and Outlook. Energy & Fuels. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Biological Activity of a Novel Pyrazole Compound

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic agent is both exhilarating and fraught with challenges. This guide provides an in-depth, experimentally-grounded framework for confirming the biological activity of a novel pyrazole compound, a class of heterocyclic molecules renowned for their diverse pharmacological properties.[1][2][3] We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow.

Our focus will be a hypothetical novel pyrazole, designated PZ-X , designed as a selective kinase inhibitor. This guide will objectively compare its performance against established alternatives, providing the supporting experimental data and methodologies necessary for rigorous evaluation.

The Promise of Pyrazoles: A Privileged Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[4][5] This structure is a cornerstone in a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1][6][7] Many pyrazole derivatives exert their effects by interacting with key biological targets like cyclooxygenase-2 (COX-2) in inflammation or various protein kinases in cancer.[1] The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Our novel compound, PZ-X , has been designed to selectively inhibit a specific protein kinase implicated in cancer progression. The following sections will detail the experimental journey to validate this hypothesis.

Experimental Workflow: A Step-by-Step Validation Process

A logical and sequential experimental workflow is paramount to conclusively determine the biological activity of a new chemical entity. This workflow ensures that each step builds upon the last, from initial cytotoxicity assessments to specific mechanistic studies.

G A Initial Cytotoxicity Screening (MTT Assay) B Primary Biological Activity Screening (e.g., Kinase Inhibition Assay) A->B Determine safe concentration range C Comparative Analysis (vs. Reference Compounds) B->C Establish preliminary activity D Dose-Response and IC50 Determination C->D Quantify potency E Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) D->E Elucidate biological mechanism F Data Interpretation and Conclusion E->F Synthesize findings

Caption: A logical workflow for validating the biological activity of a novel compound.

I. Foundational Analysis: Cytotoxicity Assessment

Before evaluating the specific biological activity of PZ-X , it is crucial to determine its inherent cytotoxicity. This foundational step identifies the concentration range at which the compound can be studied without causing non-specific cell death, which could confound the results of more targeted assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8][9]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a suitable cancer cell line (e.g., a line known to be sensitive to the targeted kinase) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[8]

  • Compound Treatment: Prepare a serial dilution of PZ-X in the appropriate cell culture medium. Treat the cells with this concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for a period relevant to the expected biological effect (typically 24-72 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of PZ-X relative to the vehicle control. This data will be used to determine the concentration range that is non-toxic and suitable for subsequent biological assays.

II. Primary Biological Activity: Kinase Inhibition Assay

With a non-toxic concentration range established, the next step is to directly assess the primary hypothesized biological activity of PZ-X : kinase inhibition. There are several formats for kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]

Protocol: ADP-Glo™ Kinase Inhibition Assay
  • Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase enzyme being targeted, the kinase substrate, and ATP at the desired concentrations. Also, prepare serial dilutions of PZ-X and a known reference kinase inhibitor (e.g., Staurosporine or a more target-specific inhibitor).[12]

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and either PZ-X , the reference inhibitor, or a vehicle control.[11]

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).[11]

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

III. Comparative Analysis and Potency Determination

To understand the true potential of PZ-X , its activity must be compared to that of established compounds. This provides crucial context for its potency and selectivity.

Data Presentation: Comparative Kinase Inhibition

The results of the kinase inhibition assay should be tabulated to allow for a clear and direct comparison.

CompoundTarget KinaseConcentration (µM)% Kinase Inhibition (Mean ± SD)
PZ-X Kinase A185 ± 4.2
1098 ± 1.5
Reference Inhibitor 1Kinase A192 ± 3.1
1099 ± 0.8
Negative ControlKinase AN/A0 ± 2.5
Dose-Response and IC50 Value

To quantify the potency of PZ-X , a dose-response curve is generated by testing a wider range of concentrations in the kinase inhibition assay. The half-maximal inhibitory concentration (IC50) is then calculated from this curve. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[10] This is a critical parameter for comparing the potency of different compounds.

IV. Unveiling the Mechanism: Downstream Signaling Analysis

Confirming that PZ-X inhibits its target kinase in a cellular context is the next logical step. This is often achieved by examining the phosphorylation status of downstream substrates of the kinase using techniques like Western blotting.

G PZ_X PZ-X Kinase Target Kinase PZ_X->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->Cellular_Response Signal Transduction

Caption: PZ-X inhibits the target kinase, preventing downstream substrate phosphorylation.

Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Treat the cancer cells with varying concentrations of PZ-X for a specified time. After treatment, wash the cells and lyse them to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot with an antibody for the total form of the substrate and a loading control (e.g., β-actin or GAPDH).[8]

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, provides strong evidence that PZ-X is engaging its target and inhibiting its activity within the cell.

V. Broadening the Scope: Antimicrobial and Anti-inflammatory Screening

Given the known broad biological activities of pyrazole compounds, it is often prudent to screen a novel analogue for other potential effects, such as antimicrobial and anti-inflammatory properties.[1][6] This can reveal unexpected therapeutic potential or off-target effects.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

A simple and effective initial screen for antimicrobial activity is the disk diffusion method.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli).[14]

  • Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[13][14]

  • Disk Application: Impregnate sterile paper disks with a known concentration of PZ-X . Place the disks onto the agar surface. Include a positive control (e.g., a standard antibiotic) and a negative control (vehicle).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[13]

In Vitro Anti-inflammatory Assay: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a good indication of its anti-inflammatory potential.[15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing PZ-X at various concentrations and a solution of bovine serum albumin.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[15]

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically.

  • Calculation: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug, such as ibuprofen or prednisolone, should be used as a positive control.[15]

Conclusion: Synthesizing the Evidence

This comprehensive guide outlines a rigorous, multi-faceted approach to confirming the biological activity of a novel pyrazole compound, PZ-X . By systematically progressing from foundational cytotoxicity assays to specific mechanistic studies and broader biological screening, researchers can build a robust body of evidence. The comparative data generated against established reference compounds is essential for understanding the relative potency and potential of the new molecule. The integration of detailed protocols, clear data presentation, and explanatory diagrams provides a self-validating framework for drug discovery and development professionals. The journey of a novel compound is a meticulous process of scientific inquiry, and the methodologies described herein provide a clear path forward.

References

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  • Chermala, D., et al. (2019). Consensus anticancer activity profiles derived from the meta-analysis of reference compounds for widely used cell lines. Future Medicinal Chemistry, 11(1), 33–42. Retrieved from [Link]

  • DiMasi, J. A., et al. (2003). The price of innovation: new estimates of drug development costs. Journal of Health Economics, 22(2), 151–185.
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  • Fischer, E. H. (1992). Protein phosphorylation and cellular regulation, II (Nobel Lecture). Angewandte Chemie International Edition in English, 31(11), 1355–1364.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Jain, R., et al. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Chandra, S., et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Traditional and Complementary Medicine, 2(4), 329–331. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]

  • Bio-protocol. (n.d.). Kinase Inhibition Assay. Retrieved from [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019.
  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Frontiers. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2189–2212. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Compound Selection Guidelines. Retrieved from [Link]

  • University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery - HELDA. Retrieved from [Link]

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

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  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

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Benchmarking the Potency of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors.[1][2][3] Derivatives of 1H-pyrazol-3-amine, in particular, have garnered significant attention for their potential to modulate key signaling pathways implicated in a variety of diseases, from cancer to inflammatory disorders.[3] This guide focuses on a novel compound, 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine, providing a comprehensive framework for benchmarking its potency. Given the structural similarities to known kinase inhibitors, we hypothesize that this compound's primary mechanism of action is through the inhibition of one or more protein kinases.

Notably, derivatives of 1H-pyrazol-3-amine have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[4] Dysregulation of RIPK1 has been linked to a range of inflammatory conditions, making it a compelling therapeutic target.[5][6] Therefore, this guide will use RIPK1 as the primary target for our benchmarking study, while also considering a broader kinase selectivity profile to understand the compound's specificity.

We will present a multi-faceted approach to potency evaluation, encompassing both biochemical and cell-based assays. This guide will provide detailed, step-by-step protocols for these assays and a comparative analysis of our topic compound against two well-characterized RIPK1 inhibitors: the clinical candidate GSK2982772 and the widely used tool compound Necrostatin-1 . The objective is to equip researchers with the necessary methodologies and rationale to rigorously assess the potential of novel pyrazole-based compounds in a drug discovery setting.

Comparative Compound Overview

For a robust benchmarking process, the selection of appropriate comparator compounds is paramount. We have chosen two well-established RIPK1 inhibitors with distinct characteristics to provide a comprehensive context for evaluating our topic compound.

CompoundStructureMechanism of ActionReported Potency (IC50)
This compound Structure of this compoundHypothesized Kinase InhibitorTo be determined
GSK2982772 Structure of GSK2982772Potent, orally active, and ATP-competitive RIPK1 kinase inhibitor.[7][8]16 nM (human RIPK1)[7][8]
Necrostatin-1 Structure of Necrostatin-1Potent and selective necroptosis inhibitor that targets RIPK1 kinase.[9]182 nM (RIPK1 kinase)[9]

Experimental Design: A Dual-Pronged Approach to Potency Determination

To generate a holistic understanding of the compound's potency, we will employ a two-tiered experimental strategy:

  • Biochemical Assays: To determine the direct inhibitory effect on the purified kinase enzyme.

  • Cell-Based Assays: To assess the compound's activity in a more physiologically relevant environment, measuring its ability to inhibit the target-driven cellular pathway.

Below is a workflow diagram illustrating the proposed experimental strategy.

G cluster_0 Biochemical Potency cluster_1 Cellular Potency biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination (Direct Inhibition) biochem_assay->ic50_determination selectivity_profiling Kinase Selectivity Profiling (Panel of Kinases) ic50_determination->selectivity_profiling end Comprehensive Potency Profile selectivity_profiling->end cell_assay Cell-Based Necroptosis Assay ec50_determination EC50 Determination (Functional Inhibition) cell_assay->ec50_determination target_engagement Target Engagement Assay (e.g., TEAR1) target_engagement->end ec50_determination->target_engagement start Test Compound: This compound start->biochem_assay start->cell_assay

Caption: Experimental workflow for benchmarking kinase inhibitor potency.

Detailed Experimental Protocols

Part 1: Biochemical Potency Assessment

The cornerstone of evaluating a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of the purified target protein.[6]

1.1. RIPK1 Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[10] A decrease in ADP production in the presence of an inhibitor corresponds to a decrease in kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human RIPK1 enzyme in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the substrate (e.g., Myelin Basic Protein, MBP) and ATP in kinase assay buffer.[10] The ATP concentration should be at or near the Km for RIPK1 to ensure accurate IC50 determination.

    • Prepare serial dilutions of the test compound, GSK2982772, and Necrostatin-1 in DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X RIPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

1.2. Kinase Selectivity Profiling

To assess the specificity of our topic compound, it is crucial to screen it against a panel of other kinases.[11][12][13] This provides an early indication of potential off-target effects.

Protocol:

  • Kinase Panel Selection:

    • Select a diverse panel of kinases, including those from different families and those known to be common off-targets for pyrazole-based inhibitors.[1]

  • Screening:

    • Perform single-concentration screening (e.g., at 1 µM and 10 µM) of the topic compound against the selected kinase panel using a suitable assay format (e.g., radiometric or fluorescence-based).[12]

  • Follow-up:

    • For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform a full IC50 determination as described in section 1.1.

Part 2: Cellular Potency and Target Engagement

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by accounting for factors such as cell permeability and target engagement in a cellular environment.

2.1. Cellular Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from necroptosis, a form of programmed cell death that is dependent on RIPK1 kinase activity.[5]

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human HT-29 cells or murine L929 cells) in the appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound, GSK2982772, and Necrostatin-1 for 1 hour.

  • Induction of Necroptosis:

    • Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block apoptosis).

  • Cell Viability Assessment:

    • After 24 hours of incubation, measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Calculate the percent protection for each compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic curve.

2.2. Target Engagement Assay (TEAR1)

The Target Engagement Assessment for RIPK1 (TEAR1) assay is an immunoassay-based method to directly measure the binding of an inhibitor to RIPK1 in cells or tissues.[14]

Protocol:

  • Cell Lysis:

    • Treat cells with the test compounds for a specified period.

    • Lyse the cells to release the intracellular proteins.

  • Immunoassay:

    • The TEAR1 assay utilizes two parallel immunoassays: one that detects total RIPK1 and another that only detects "free" RIPK1 (not bound by an inhibitor).[14]

    • The principle is based on the competition between the inhibitor and a specific antibody for binding to RIPK1.[14]

  • Data Analysis:

    • The degree of target engagement is determined by the reduction in the "free" RIPK1 signal in the presence of the inhibitor.

Comparative Data Analysis (Hypothetical)

The following table presents a hypothetical dataset for our topic compound alongside the known potencies of GSK2982772 and Necrostatin-1.

CompoundBiochemical IC50 (RIPK1)Cellular EC50 (Necroptosis)Kinase Selectivity (vs. a panel of 100 kinases)
This compound 50 nM250 nMHighly selective; >100-fold selectivity against most kinases.
GSK2982772 16 nM[7]~20 nMHighly selective; >1000-fold selectivity against a panel of over 339 kinases.[7]
Necrostatin-1 182 nM[9]490 nM (in Jurkat cells)[9]Known to have some off-target activities, including inhibition of IDO.

Discussion and Interpretation of Results

The proposed benchmarking strategy provides a comprehensive evaluation of the potency and selectivity of this compound.

Potency:

In our hypothetical scenario, the topic compound exhibits a biochemical IC50 of 50 nM against RIPK1. While less potent than the clinical candidate GSK2982772 (16 nM), it is more potent than the tool compound Necrostatin-1 (182 nM). This positions it as a promising lead compound for further optimization.

The cellular EC50 of 250 nM is five-fold higher than its biochemical IC50. This "biochemical-to-cellular shift" is a common observation and can be attributed to several factors, including cell permeability, plasma protein binding, and efflux pump activity. Further studies would be required to elucidate the specific reasons for this shift.

Selectivity:

The hypothetical high selectivity of the topic compound is a desirable characteristic for a drug candidate, as it minimizes the potential for off-target side effects. A comprehensive kinase screen is crucial to confirm this selectivity profile and to identify any potential liabilities early in the drug discovery process.[11]

Mechanism of Action:

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the proposed point of intervention for our topic compound.

G cluster_0 Necroptosis Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) Complex_I->Complex_IIb RIPK1 RIPK1 Complex_IIb->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Cell_Death Necroptotic Cell Death pMLKL->Cell_Death membrane disruption inhibitor This compound inhibitor->RIPK1 inhibits

Caption: The role of RIPK1 in necroptosis and the site of inhibition.

Conclusion

This guide has outlined a rigorous and comprehensive strategy for benchmarking the potency of this compound, a novel compound with potential as a kinase inhibitor. By employing a combination of biochemical and cell-based assays, and by comparing its performance against well-characterized inhibitors, researchers can gain a deep understanding of its therapeutic potential. The hypothetical data presented herein suggest that this compound could be a promising starting point for the development of a novel therapeutic agent targeting RIPK1-mediated diseases. The methodologies described are broadly applicable to the characterization of other novel kinase inhibitors and serve as a robust framework for data-driven decision-making in drug discovery.

References

  • BellBrook Labs. A Validated RIPK1 Inhibitor Screening Assay. [Link]

  • Chen, X., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 962432. [Link]

  • Harris, P. A., et al. (2017). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. Journal of Cellular and Molecular Medicine, 21(12), 3535-3545. [Link]

  • BPS Bioscience. RIPK1 Kinase Assay Kit. [Link]

  • Chen, X., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 962432. [Link]

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  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Harris, P. A., et al. (2019). Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. Clinical and Translational Science, 12(2), 144-152. [Link]

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  • De Deyn, M., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1169389. [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. [Link]

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The Subtle Dance of Atoms: A Comparative Guide to the Efficacy of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the pyrazole scaffold is a familiar and trusted ally. Its five-membered aromatic ring, with two adjacent nitrogen atoms, is a cornerstone in a multitude of FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] However, the true potential of this privileged structure lies in the nuanced world of its isomers. The seemingly minor shift of a substituent from one position to another on the pyrazole ring can dramatically alter a molecule's pharmacological profile. This guide delves into the critical importance of pyrazole isomerism, offering a comparative analysis of their efficacy, supported by experimental data, to empower researchers in making informed decisions in their quest for novel therapeutics.

This guide will navigate the synthesis of distinct pyrazole isomers, provide a comparative analysis of their biological activities with a focus on anticancer and anti-inflammatory properties, and detail the experimental protocols necessary to validate these findings.

The Art of Control: Synthesizing Specific Pyrazole Isomers

The differential biological effects of pyrazole isomers necessitate precise control over their synthesis. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, posing a significant purification challenge.[3] However, modern synthetic strategies offer greater regioselectivity.

One effective method for achieving regioselective synthesis is the reaction of β-aminoenones with monosubstituted hydrazines. The steric hindrance of the substituents on both the enone and the hydrazine can direct the cyclization to favor one isomer over the other.[4] For instance, when the bulkier substituent is at the β-position of the enone, a higher regioselectivity is often observed.

Another powerful approach is the [3+2] cycloaddition of sydnones with alkynes. While early iterations of this reaction suffered from poor regioselectivity, recent advancements, such as copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), have enabled the controlled synthesis of specific pyrazole isomers.

The separation of pyrazole regioisomers, when a mixture is formed, is typically achieved through column chromatography on silica gel. The distinct polarity of the isomers, arising from the different positioning of their functional groups, allows for their effective separation.[1]

A Tale of Two Rings: Comparative Efficacy of Pyrazole Isomers

The spatial arrangement of substituents on the pyrazole ring dictates how a molecule interacts with its biological target. This section explores the comparative efficacy of pyrazole isomers in two key therapeutic areas: oncology and inflammation.

Anticancer Activity: A Matter of Position

The anticancer potential of pyrazole derivatives is well-documented, with many compounds exhibiting potent activity against a range of cancer cell lines.[4][5] The position of substituents on the pyrazole core is a critical determinant of this activity.

A compelling example is seen in the evaluation of 1,3,5-trisubstituted 2-pyrazoline derivatives. In a study by Insuasty et al., the compound 5-(benzo[d][4][6]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated remarkable activity against leukemia, renal cancer, and prostate cancer cell lines, with GI50 values of 1.88, 1.91, and 1.94 µM, respectively.[3] This highlights the potent anticancer effect achievable with specific substitution patterns.

Furthermore, a series of 1,3-diarylpyrazol-5-ones were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer cell lines. The study revealed that para-substitution on the C3-phenyl ring was crucial for high activity. For instance, compound P7 (with a 4-chloro substitution) and P11 (with a 4-fluoro substitution) exhibited potent antiproliferative activity and, importantly, showed less cytotoxicity against non-cancerous lung fibroblast cells, indicating a favorable selectivity index.[7]

Table 1: Comparative Anticancer Activity of Substituted Pyrazole Derivatives

CompoundCancer Cell LineIC50/GI50 (µM)Reference
5-(benzo[d][4][6]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideLeukemia (RPMI-8226)1.88[3]
5-(benzo[d][4][6]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideRenal Cancer (UO-31)1.91[3]
5-(benzo[d][4][6]dioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideProstate Cancer (DU-145)1.94[3]
Pyrazolone P7 (4-chloro substituted)Lung Cancer (A549)10.51[7]
Pyrazolone P11 (4-fluoro substituted)Lung Cancer (A549)11.23[7]

These data underscore the profound impact of isomeric substitution on the anticancer efficacy of pyrazole derivatives.

Anti-inflammatory Activity: Targeting COX Enzymes with Precision

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, most notably Celecoxib, have emerged as highly successful selective COX-2 inhibitors.[8][9]

The substitution pattern on the pyrazole ring is paramount in achieving both potency and selectivity for COX-2. A study on polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles revealed that specific isomers displayed remarkable anti-inflammatory profiles. For instance, a bipyrazole derivative (Compound 10 ) and a pyranopyrazole derivative (Compound 27 ) were found to be nearly equiactive to Celecoxib in vivo and exhibited significant COX-2 selectivity.[4]

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Compound 10 (bipyrazole)--7.83[4]
Compound 17--6.87[4]
Compound 27 (pyranopyrazole)--7.16[4]
Celecoxib--8.68[4]
Compound T30.7814.6555.96[10]
Compound T50.7815.5967.16[10]

The data clearly illustrate that the isomeric arrangement of substituents directly influences the selective inhibition of COX-2, a key factor in the development of safer anti-inflammatory drugs.

Validating Efficacy: Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-documented experimental protocols are indispensable. This section provides detailed methodologies for assessing the anticancer and anti-inflammatory activities of pyrazole isomers.

Synthesis and Separation of Pyrazole Regioisomers: A Step-by-Step Approach

Objective: To synthesize and separate regioisomeric pyrazole derivatives for comparative biological evaluation.

Protocol:

  • Synthesis:

    • Method 1 (Knorr Synthesis): To a solution of a 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add the desired hydrazine derivative (1.1 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product will likely be a mixture of regioisomers.

  • Separation:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should be determined by TLC analysis of the crude mixture.

    • Procedure:

      • Dissolve the crude product in a minimal amount of dichloromethane.

      • Adsorb the dissolved product onto a small amount of silica gel and dry it.

      • Load the dried silica gel onto a packed silica gel column.

      • Elute the column with the determined solvent gradient, collecting fractions.

      • Monitor the fractions by TLC to identify and combine the pure fractions of each regioisomer.

      • Evaporate the solvent from the combined fractions to obtain the purified regioisomers.

  • Characterization: Confirm the structure of each isolated isomer using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: The MTT Assay

Objective: To determine the cytotoxic effect of pyrazole isomers on cancer cell lines.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.[11][12]

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of pyrazole isomers against COX-1 and COX-2 enzymes.

Protocol:

  • Reagents: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich) which typically includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.[1][2]

  • Compound Preparation: Dissolve the pyrazole isomers in DMSO and prepare serial dilutions.

  • Assay Procedure (following a typical kit protocol):

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the diluted pyrazole isomers to the test wells. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • After a further incubation period, add the probe solution.

  • Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each isomer at different concentrations. Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[13][14]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of the key concepts.

The Impact of Isomerism on Biological Activity

G cluster_0 Pyrazole Core cluster_1 Isomer A (e.g., 3-substituted) cluster_2 Isomer B (e.g., 5-substituted) Pyrazole Pyrazole Substituent_A Substituent at C3 Pyrazole->Substituent_A Substituent_B Substituent at C5 Pyrazole->Substituent_B Target_A Biological Target Substituent_A->Target_A Optimal Binding Activity_A High Efficacy Target_A->Activity_A Target_B Biological Target Substituent_B->Target_B Steric Hindrance Activity_B Low Efficacy Target_B->Activity_B

Caption: The positional difference of a substituent can significantly impact binding to a biological target, leading to variations in efficacy.

General Workflow for Comparative Efficacy Studies

G Start Start Synthesis Regioselective Synthesis of Pyrazole Isomers Start->Synthesis Separation Chromatographic Separation of Isomers Synthesis->Separation Characterization Structural Confirmation (NMR, MS) Separation->Characterization Bioassays Parallel Biological Evaluation (e.g., MTT, COX assays) Characterization->Bioassays Data_Analysis IC50 Determination & Comparative Analysis Bioassays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A systematic workflow for the synthesis, purification, and comparative biological evaluation of pyrazole isomers.

Conclusion

The evidence presented in this guide unequivocally demonstrates that the isomeric form of a pyrazole derivative is a critical determinant of its biological efficacy. The subtle repositioning of a functional group can profoundly influence a compound's interaction with its molecular target, leading to significant differences in anticancer and anti-inflammatory activity. For researchers in drug discovery, a deep understanding of the structure-activity relationships of pyrazole isomers is not merely an academic exercise but a fundamental prerequisite for the rational design of more potent and selective therapeutic agents. By employing regioselective synthetic strategies and rigorous, comparative biological evaluation, the full potential of the versatile pyrazole scaffold can be harnessed to develop the next generation of innovative medicines.

References

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A Comparative Guide to In Silico Prediction and In Vitro Validation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Digital and the Biological Divide

In modern drug discovery, the journey of a novel therapeutic agent from concept to clinic is a complex, multi-stage process. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. This guide addresses a critical juncture in this journey: the comparison of computational (in silico) predictions with experimental (in vitro) results.

While the specific compound 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine is a known chemical entity[1][2], it lacks extensive public data on its biological activity. Therefore, to provide a practical and data-rich guide, we will use Cediranib (AZD2171), a well-characterized, potent pan-VEGFR tyrosine kinase inhibitor featuring a distinct heterocyclic core, as our illustrative molecule. Cediranib's mechanism and extensive published data allow us to create a robust framework for understanding how to synergistically use in silico and in vitro tools to build a comprehensive activity profile, validate hypotheses, and make informed decisions in a drug discovery pipeline.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, the rationale behind experimental choices, and the interpretation of comparative data.

Part 1: In Silico Characterization of Cediranib

The initial phase of characterizing a kinase inhibitor like Cediranib often begins with computational modeling. These methods provide a cost-effective and rapid means to predict how the molecule might interact with its biological target, its likely pharmacokinetic properties, and potential liabilities.

Methodology: Molecular Docking and ADMET Prediction

Expertise & Experience: The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For Cediranib, the primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The choice of the receptor structure is paramount. While a co-crystal structure is ideal, in its absence, we utilize a crystal structure of VEGFR-2 bound to a structurally similar ligand (e.g., Sorafenib, PDB ID: 4ASD)[3]. This provides a high-fidelity model of the ATP-binding pocket. The docking algorithm then explores conformational space to identify low-energy binding poses.

Beyond target affinity, early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures. Various computational models, often built on large datasets of experimental results, are used to estimate properties like aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.

In Silico Workflow Diagram

in_silico_workflow cluster_prep Preparation Stage cluster_execution Execution Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (Cediranib 3D Structure Generation, Energy Minimization) docking Molecular Docking (Define Binding Site, Run Docking Algorithm - e.g., AutoDock Vina) ligand_prep->docking admet ADMET Prediction (Use Pre-trained Models - e.g., SwissADME) ligand_prep->admet receptor_prep Receptor Preparation (PDB: 4ASD - VEGFR-2 Kinase Domain, Remove Water/Ligand, Add Hydrogens) receptor_prep->docking analysis Analysis of Results (Binding Pose, Scoring Function, Interaction Analysis, ADMET Profile) docking->analysis admet->analysis

Caption: Computational workflow for in silico analysis of Cediranib.

Detailed Protocol: Molecular Docking of Cediranib into VEGFR-2
  • Receptor Preparation:

    • Download the crystal structure of the VEGFR-2 kinase domain (PDB ID: 4ASD) from the RCSB Protein Data Bank.

    • Using molecular modeling software (e.g., Schrödinger Maestro, PyMOL), remove the co-crystallized ligand (Sorafenib) and all water molecules.

    • Add polar hydrogens and assign correct bond orders.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of Cediranib from a database like PubChem (CID: 9933475)[4].

    • Generate possible ionization states at physiological pH (7.4) and perform a thorough conformational search.

    • Minimize the energy of the lowest energy conformer using a suitable force field (e.g., OPLS).

  • Docking Execution:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file. The grid should be large enough to encompass the entire active site.

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared Cediranib structure into the prepared receptor grid.

    • Allow for full flexibility of the ligand.

  • Results Analysis:

    • Analyze the resulting docking poses. The most favorable pose is typically the one with the lowest binding energy score.

    • Visualize the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with critical active site residues like Cys919 (hinge region) and Asp1046 (DFG motif).

Predicted In Silico Data Summary
ParameterPredicted ValueMethodSignificance
Binding Affinity (VEGFR-2) -9.0 to -11.0 kcal/molMolecular DockingIndicates strong, favorable binding to the target kinase.
Key Interactions H-bond to Cys919; Hydrophobic interactions with Val848, Leu1035Docking Pose AnalysisAnchors the inhibitor in the ATP-binding pocket, a hallmark of Type II kinase inhibitors.
Drug-Likeness Passes Lipinski's Rule of 5SwissADMESuggests good potential for oral bioavailability.
Aqueous Solubility Moderately SolubleALOGPSImportant for formulation and absorption.

Part 2: In Vitro Validation of Cediranib's Activity

In vitro experiments are the cornerstone of validating computational hypotheses. These assays use purified enzymes or cultured cells to quantitatively measure the biological activity of a compound.

Methodology: Kinase Inhibition and Cell-Based Assays

Expertise & Experience: To validate the primary prediction of target engagement, a biochemical assay using the purified VEGFR-2 kinase domain is the gold standard. This directly measures the ability of Cediranib to inhibit the enzyme's catalytic activity, typically by quantifying the phosphorylation of a substrate. The result, the IC50 value, represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

However, activity against a purified enzyme does not guarantee efficacy in a complex cellular environment. Therefore, cell-based assays are critical. We use Human Umbilical Vein Endothelial Cells (HUVECs), a physiologically relevant cell line, to measure inhibition of VEGFR-2 phosphorylation in situ. Furthermore, a cell proliferation assay (e.g., MTT assay) determines the compound's ability to inhibit VEGF-stimulated cell growth, providing a functional readout of its anti-angiogenic potential[5][6].

In Vitro Workflow Diagram

in_vitro_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays kinase_assay VEGFR-2 Kinase Assay (Purified Enzyme + Substrate + ATP) Measure IC50 phos_assay VEGFR-2 Phosphorylation Assay (Western Blot or ELISA) Measure Inhibition in Cells cell_culture HUVEC Cell Culture cell_culture->phos_assay prolif_assay Cell Proliferation Assay (VEGF-Stimulated HUVECs) Measure Anti-proliferative Effect cell_culture->prolif_assay

Caption: Experimental workflow for in vitro validation of Cediranib.

Detailed Protocol: HUVEC Proliferation Assay (MTT)
  • Cell Seeding:

    • Culture HUVECs in appropriate endothelial cell growth medium.

    • Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation:

    • Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells and reduce basal signaling.

  • Compound Treatment:

    • Prepare a serial dilution of Cediranib (e.g., from 0.01 nM to 1 µM) in low-serum medium.

    • Add the compound dilutions to the wells, followed by stimulation with a fixed concentration of VEGF (e.g., 20 ng/mL). Include appropriate controls (no compound, no VEGF).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Measurement:

    • Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control.

    • Plot the inhibition percentage against the log of Cediranib concentration and fit a dose-response curve to determine the IC50 value.

Reported In Vitro Data Summary
ParameterReported Value (IC50)Assay TypeSignificanceReference
VEGFR-2 Phosphorylation 0.5 nMHUVEC Cellular AssayConfirms potent on-target activity in a cellular context.[5][6]
VEGFR-1 Phosphorylation 1.2 - 5 nMCellular AssayDemonstrates pan-VEGFR activity.[1][6][7]
VEGF-Stimulated Proliferation 0.4 nMHUVEC Proliferation AssayValidates functional anti-angiogenic effect.[5][6]
c-Kit Phosphorylation 1 - 3 nMCellular AssayShows activity against a related tyrosine kinase.[1][7]
PDGFRβ Phosphorylation 5 - 32 nMCellular AssayIndicates selectivity, as potency is lower than for VEGFR.[1][6][7]

Part 3: Comparative Analysis: Correlating Prediction with Reality

The ultimate goal is to assess the congruence between the computational predictions and the experimental results. This comparison is not merely a pass/fail exercise but a nuanced analysis that provides deeper insights into the molecule's behavior.

Trustworthiness: A self-validating system emerges when in silico predictions are confirmed by in vitro results. For Cediranib, the strong predicted binding affinity from docking is quantitatively validated by the sub-nanomolar IC50 values observed in both biochemical and cellular assays. The specific hydrogen bond predicted with the hinge residue Cys919 is a critical interaction for many kinase inhibitors, and its presence in the docking model provides a structural rationale for the high potency observed experimentally.

FeatureIn Silico PredictionIn Vitro ResultCorrelation & Insight
Primary Target Potency High binding affinity (low kcal/mol) for VEGFR-2.Low nanomolar IC50 against VEGFR-2 (0.4-0.5 nM).Excellent correlation. The computational model accurately predicted potent target engagement.
Target Selectivity Docking scores can be calculated for other kinases (e.g., PDGFRβ). Scores may be slightly less favorable than for VEGFR-2.IC50 for PDGFRβ is ~10-60 fold higher than for VEGFR-2.Good correlation. The in silico model correctly predicted that Cediranib would be more potent against VEGFR than PDGFR, aligning with the observed selectivity profile.
Functional Effect N/A (Docking does not directly predict cellular function).Potent inhibition of VEGF-stimulated cell proliferation.Complementary Data. The in vitro functional assay validates the biological consequence of the target engagement predicted in silico.
Pharmacokinetics Predicted to have good oral bioavailability (Lipinski's Rule).Cediranib is an orally administered drug used in clinical trials.Excellent correlation. Early ADMET predictions correctly identified the potential for oral administration.

Discrepancies and Rationale: It is important to acknowledge that perfect correlation is rare. In silico models are simplifications of complex biological systems.

  • Scoring Functions: The binding energy calculated by docking software is an estimation. It may not perfectly rank compounds or predict absolute affinities, but it is highly effective for identifying potent binders and rationalizing interactions.

  • Protein Flexibility: While ligand flexibility is usually accounted for, treating the protein as rigid is a common simplification. Molecular dynamics simulations can provide a more dynamic picture of the protein-ligand complex, potentially refining the initial docking predictions[8][9].

  • Cellular Complexity: Factors like cell membrane permeability, efflux pumps, and off-target effects can cause discrepancies between biochemical IC50s and cell-based IC50s.

Conclusion

The case study of Cediranib demonstrates a powerful synergy between in silico and in vitro methodologies. Computational predictions provided a rapid, cost-effective, and structurally detailed hypothesis for the compound's high affinity for VEGFR-2. Subsequent in vitro assays rigorously validated this hypothesis, quantifying its potent inhibitory activity in both purified enzyme and cellular systems and confirming its functional anti-angiogenic effect. By integrating these approaches, researchers can build a comprehensive profile of a drug candidate, fostering a deeper understanding of its mechanism of action and increasing the confidence with which they advance molecules through the drug discovery pipeline. This integrated, self-validating approach is fundamental to modern, efficient, and successful therapeutic development.

References

  • Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). (2021). Bioorganic Chemistry. Available at: [Link]

  • Assessing the Activity of Cediranib, a VEGFR-2/3 Tyrosine Kinase Inhibitor, against VEGFR-1 and Members of the Structurally Related PDGFR Family. (2011). Molecular Cancer Therapeutics. Available at: [Link]

  • This compound molecular information. Cas Number Lookup. Available at: [Link]

  • A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents. (2023). Pharmaceuticals. Available at: [Link]

  • Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). (2012). RCSB PDB. Available at: [Link]

  • Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family. (2011). PubMed. Available at: [Link]

  • Identification of Potent VEGF Inhibitors for the Clinical Treatment of Glioblastoma, A Virtual Screening Approach. (2020). National Institutes of Health. Available at: [Link]

  • Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma. (2009). Anticancer Research. Available at: [Link]

  • Full article: Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. (2025). PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Structure-Based Comparison of Pyrazole Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility stems from a unique combination of properties: it is metabolically stable, synthetically accessible, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling a wide array of interactions with biological targets.[4][5] This has led to a significant increase in the number of approved drugs containing a pyrazole nucleus over the last decade, including blockbuster kinase inhibitors like Ruxolitinib and Crizotinib, which are used to treat various cancers.[3][4][6]

Understanding how this deceptively simple ring orients itself within the binding sites of different proteins is paramount for rational drug design. The specific "binding mode"—the sum of all intermolecular interactions between the ligand and its target—dictates a compound's potency, selectivity, and ultimately, its therapeutic effect. This guide provides a comparative analysis of pyrazole binding modes across key protein families, details the experimental and computational workflows used to elucidate these structures, and offers insights into leveraging this structural knowledge for the development of next-generation therapeutics.

Part 1: A Comparative Analysis of Pyrazole Binding Modes

The true utility of the pyrazole scaffold lies in its ability to adapt its binding strategy depending on the architecture of the target protein's active site. While its roles are diverse, we can observe distinct, recurring patterns of interaction, particularly within large, therapeutically relevant protein families.

The Canonical Hinge-Binding Mode in Protein Kinases

Protein kinases, which regulate a vast number of cellular processes, represent the most common target class for pyrazole-based drugs.[1][6][7] The majority of these inhibitors are ATP-competitive and engage the "hinge region" of the kinase domain—a flexible loop that connects the N- and C-lobes of the enzyme. The pyrazole scaffold is exceptionally well-suited for this role.

Mechanism of Action: Typically, one of the pyrazole's nitrogen atoms forms a critical hydrogen bond with the backbone amide of a hinge residue, while the adjacent nitrogen can accept a hydrogen bond. This bidentate interaction mimics the adenine portion of ATP, effectively anchoring the inhibitor in the active site. The substituents on the pyrazole ring then project into adjacent hydrophobic pockets, conferring potency and selectivity.

A prime example is Ruxolitinib , a JAK1/2 inhibitor. In its co-crystal structure with JAK1, the pyrazole ring is central to its binding. One nitrogen atom donates a hydrogen bond to the backbone carbonyl of Glu957, while the adjacent nitrogen is positioned to interact with the backbone amide of Leu959 in the hinge region.[7] This core interaction is augmented by the pyrrolo[2,3-d]pyrimidine scaffold, which also forms hydrogen bonds with the hinge.[7]

Similarly, in Bcr-Abl kinase inhibitors, the pyrazole ring can form crucial pi-pi stacking interactions with key residues like Thr315, while an adjacent moiety, such as a pyridine ring, engages the hinge via hydrogen bonds with residues like Met318.[8]

G cluster_0 Pyrazole Core Properties cluster_1 Resulting Binding Modes cluster_2 Protein Target Examples Prop1 H-Bond Donor (N1-H) Mode1 Hinge Binding (Kinases) Prop1->Mode1 Prop2 H-Bond Acceptor (N2) Prop2->Mode1 Mode2 Metalloenzyme Coordination Prop2->Mode2 Prop3 Aromatic System (π-stacking) Mode3 Hydrophobic Pocket Filling Prop3->Mode3 Prop4 Metabolic Stability Prop4->Mode1 enhances drug-like properties Prop4->Mode2 enhances drug-like properties Prop4->Mode3 enhances drug-like properties Target1 JAK1/2, Bcr-Abl, VEGFR2 Mode1->Target1 Target2 Carbonic Anhydrase (CA-II) Mode2->Target2 Target3 Thrombin (S1 Pocket) Mode3->Target3

Caption: Logical relationships between pyrazole properties and binding modes.

Metal Chelation in Metalloenzymes

Beyond kinases, pyrazoles are effective inhibitors of metalloenzymes, where their binding mode shifts dramatically. Here, the nitrogen atoms are leveraged for their ability to coordinate with a catalytic metal ion.

Mechanism of Action: In enzymes like Carbonic Anhydrases (CAs), which feature a zinc ion (Zn²⁺) in their active site, the pyrazole ring can act as a metal-binding pharmacophore. One of the ring's nitrogen atoms displaces a water molecule to form a coordinate bond with the zinc ion. The rest of the molecule is then positioned to make favorable interactions with surrounding amino acid residues, leading to potent inhibition. Molecular docking studies of pyrazole derivatives in hCA I and hCA II have consistently shown this direct coordination with the catalytic zinc ion as the primary anchoring interaction.[9]

Comparative Data Summary

The versatility of the pyrazole scaffold is evident when comparing its interaction profiles and resulting affinities across different target classes.

Inhibitor ClassTarget ExamplePrimary Binding InteractionKey ResiduesAffinity Range (IC₅₀/Kᵢ)PDB Example
Kinase Inhibitor Ruxolitinib (JAK1)Hydrogen bonding (Hinge)Glu957, Leu9591-10 nM4L00
Kinase Inhibitor Crizotinib (c-Met)Hydrogen bonding (Hinge)Met1160, Tyr11591-20 nM2WGJ
Metalloenzyme Inhibitor Pyrazole sulfonamideZinc Ion CoordinationHis94, His96, His1195-70 nM6ESN
Serine Protease Inhibitor Acylated 1H-pyrazol-5-amineCovalent (Serine trap) / Hydrophobic pocket fillingSer195, Gly216, Trp60d100-500 nM6EO8

Part 2: Experimental & Computational Workflows for Elucidating Binding Modes

Determining the precise binding mode of a pyrazole derivative is not a trivial task. It requires a multi-faceted approach that integrates high-resolution structural biology with sophisticated computational modeling. This self-validating system ensures that the final structural model is both accurate and predictive.

G Start Hypothesis Generation (Ligand Design / Virtual Screen) Docking Molecular Docking (Predict Putative Pose) Start->Docking Protein Protein Expression & Purification Docking->Protein Prioritizes Compounds Complex Protein-Ligand Complex Formation Protein->Complex Xray X-Ray Crystallography Complex->Xray NMR NMR Spectroscopy Complex->NMR Structure High-Resolution Structure Determination Xray->Structure NMR->Structure Complementary Solution Data MD MD Simulations (Validate Dynamics) Structure->MD Provides Starting Coordinates Analysis Comparative Analysis of Binding Modes Structure->Analysis MD->Structure Refines/Validates Pose SAR Structure-Guided SAR Optimization Analysis->SAR SAR->Start New Design Cycle

Caption: Integrated workflow for determining and comparing binding modes.

X-Ray Crystallography: The Gold Standard

X-ray crystallography provides an unparalleled high-resolution, static snapshot of the protein-ligand complex, making it the definitive method for confirming a binding mode.[10]

Detailed Protocol: Co-crystallization of a Protein-Pyrazole Complex
  • Causality: Co-crystallization is often preferred over soaking for initial structure determination, especially if the ligand induces a conformational change in the protein or if the ligand has low solubility in the crystal mother liquor.

  • Protein & Ligand Preparation:

    • Express and purify the target protein to >95% homogeneity. Dialyze into a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a concentrated stock solution of the pyrazole inhibitor (e.g., 50-100 mM in 100% DMSO). Trustworthiness Check: Ensure the final DMSO concentration in the crystallization drop does not exceed 5%, as it can inhibit crystal growth.

  • Complex Formation:

    • Incubate the purified protein with the pyrazole ligand at a 1:5 to 1:10 molar ratio for at least 2 hours on ice. This ensures saturation of the binding sites.[11]

  • Crystallization Screening:

    • Use the sitting-drop vapor diffusion method. Pipette 1 µL of the protein-ligand complex and 1 µL of the reservoir solution from a sparse-matrix screen (e.g., Hampton Research Crystal Screen HT) onto the post of a 96-well plate.

    • Seal the plate and incubate at a stable temperature (e.g., 20°C). Monitor for crystal growth over several weeks.

  • Crystal Optimization & Harvesting:

    • Once initial hits are identified, optimize crystallization conditions by varying pH, precipitant concentration, and additives.

    • Harvest a single crystal using a cryo-loop and flash-cool it in liquid nitrogen after briefly soaking it in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).

  • Data Collection & Structure Solution:

    • Collect diffraction data at a synchrotron source.

    • Process the data using software like XDS or MOSFLM.

    • Solve the structure using molecular replacement with a previously determined apo-protein structure as a search model.[10]

    • Refine the model and build the ligand into the resulting electron density map using software like Coot and Phenix. Self-Validation: The final model's quality is validated by R-work/R-free statistics and Ramachandran plot analysis.

NMR Spectroscopy: Probing Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that provides information about protein-ligand interactions in the solution state, capturing dynamic effects that may be missed in a static crystal structure.[12][13]

Detailed Protocol: Chemical Shift Perturbation (CSP) Mapping
  • Causality: CSP, or "NMR titration," is used to identify the binding interface and determine the dissociation constant (Kᴅ) for interactions in the fast to intermediate exchange regime on the NMR timescale.[14]

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N-labeled protein sample (0.1-0.3 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 10% D₂O).

    • Prepare a concentrated stock of the unlabeled pyrazole ligand (e.g., 20-50 mM) in the same buffer to avoid dilution effects.

  • Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference (apo) state. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Titrate in increasing amounts of the pyrazole ligand (e.g., 0.25, 0.5, 1.0, 2.0, 5.0 molar equivalents), acquiring a ¹H-¹⁵N HSQC spectrum at each step.

  • Data Analysis:

    • Overlay the spectra from the titration series. Identify peaks (amides) that shift or broaden upon addition of the ligand. These residues are likely at or near the binding interface.

    • Calculate the weighted chemical shift difference (Δδ) for each residue at each titration point.

    • Map the residues with significant Δδ values onto the protein structure to visualize the binding site.

    • Fit the change in chemical shift as a function of ligand concentration to a binding isotherm to calculate the Kᴅ.[14] Self-Validation: A good fit of the data to the binding model and consistency across multiple shifting peaks validates the calculated Kᴅ.

Computational Modeling: Prediction and Validation

Computational methods are indispensable for generating hypotheses, screening large virtual libraries, and rationalizing experimental findings.[15][16]

Detailed Protocol: Molecular Docking and MD Simulation
  • Causality: Molecular docking predicts the preferred binding pose of a ligand in a protein's active site.[15][17] Subsequent Molecular Dynamics (MD) simulations are used to assess the stability of this predicted pose over time, providing a more realistic view of the complex's dynamics.[18]

  • System Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms, assigning protonation states, and removing water molecules and co-solvents.

    • Generate a low-energy 3D conformation of the pyrazole ligand using a chemistry program (e.g., Avogadro, ChemDraw). Assign partial charges using a suitable force field.

  • Molecular Docking:

    • Define the binding site on the protein, typically as a grid box centered on a known ligand or catalytically important residues.

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of the ligand within the grid box.[15]

    • The program will score each pose based on a scoring function that estimates the binding free energy. The lowest energy pose is the predicted binding mode. Trustworthiness Check: The docking protocol should be first validated by re-docking the native ligand from a known crystal structure to ensure it can reproduce the experimental pose (RMSD < 2.0 Å).

  • Molecular Dynamics (MD) Simulation:

    • Take the top-ranked docked pose as the starting structure for the MD simulation.

    • Solvate the protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

    • Generate topology files for the protein and ligand using a force field like AMBER or CHARMM.[18]

    • Perform energy minimization, followed by a period of heating and equilibration.

    • Run a production simulation for an extended period (e.g., 100-200 nanoseconds).

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand's position (RMSD), key hydrogen bonds, and other interactions over time. A stable pose with persistent key interactions validates the initial docking result.

Part 3: From Structure to Strategy - Implications for Drug Design

A detailed, structure-based comparison of binding modes is not merely an academic exercise; it is the foundation of modern, efficient drug design.

Guiding Structure-Activity Relationship (SAR)

Understanding the binding mode allows chemists to rationalize the observed SAR.[5][19] For example, if a crystal structure shows that the 4-position of a pyrazole ring points towards a small hydrophobic pocket, the SAR data might show that adding a methyl or ethyl group at this position increases potency, while a bulky t-butyl group abolishes it. This structural insight transforms SAR from a trial-and-error process into a targeted, hypothesis-driven effort. The location and nature of substituents on the pyrazole ring are critical for mediating contacts with the protein and improving binding affinity.[20]

Enabling Fragment-Based Drug Discovery (FBDD)

The pyrazole core is an excellent starting point for FBDD, a process of identifying low-molecular-weight fragments that bind weakly to a target and then optimizing them into potent leads.[21][22][23]

FBDD_Workflow Screen Fragment Screening (Pyrazole Library) Hit Identify Weak-Binding Pyrazole Hit (mM-µM) Screen->Hit Biophysical Methods (NMR, SPR, X-Ray) Structure Determine Co-Crystal Structure of Hit Hit->Structure Analysis Analyze Binding Mode & Exit Vectors Structure->Analysis Grow Structure-Guided Growth (Fragment Growing) Analysis->Grow Lead Potent Lead Compound (nM) Grow->Lead Iterative Chemistry Cycles

Caption: Fragment-Based Drug Discovery (FBDD) workflow using a pyrazole core.

In this workflow, a library of simple pyrazole fragments is screened against a target. Once a weakly binding hit is identified and its structure is solved, chemists can see how it binds and where "exit vectors" point. These vectors indicate where chemical modifications can be made to extend the fragment into nearby pockets, rapidly improving potency while maintaining high ligand efficiency. This structure-first approach is a highly efficient method for developing novel drug candidates.[24]

Conclusion

The pyrazole scaffold is a testament to how a simple chemical moiety can be leveraged to achieve a remarkable diversity of biological effects. Its ability to adopt distinct binding modes—from the canonical hinge-binding in kinases to metal chelation in metalloenzymes—underpins its status as a privileged structure in drug discovery. By employing an integrated and self-validating workflow of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can elucidate these binding modes with high fidelity. This structural knowledge is the critical catalyst that transforms chemical intuition into rational, efficient, and ultimately successful drug design.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine, a novel pyrazole derivative. As a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes information from the known hazards of its structural components—aminopyrazoles and 1-methoxy-2-propanol—and aligns with authoritative guidelines from the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).

The central tenet of this guide is to empower laboratory personnel to make informed, safety-conscious decisions. The procedures outlined herein are designed to be a self-validating system, grounded in the principles of chemical hazard assessment and risk mitigation.

Hazard Analysis and Risk Assessment

A thorough understanding of the potential hazards is the first step in safe disposal. The structure of this compound comprises two key moieties: an aminopyrazole core and a 1-methoxypropan-2-ol ether side chain.

  • Aminopyrazole Core : Various aminopyrazole derivatives are known to be harmful if swallowed and can cause skin and serious eye irritation.[1][2] Some may also cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

  • 1-Methoxy-2-propanol Side Chain : The precursor, 1-methoxy-2-propanol, is a flammable liquid and its vapors may cause drowsiness or dizziness.[3][4] While the ether linkage in the target molecule alters its properties, the potential for the release of flammable or irritating byproducts during degradation or reaction cannot be discounted.

Based on this analysis, appropriate personal protective equipment (PPE) is mandatory when handling this compound or its waste.

Personal Protective Equipment (PPE) for Handling this compound Waste
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper characterization is crucial as it determines the ultimate disposal route. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5][6]

Protocol for Waste Characterization:

  • Consult Institutional EHS: Your primary and most authoritative resource is your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and national regulations.

  • Review All Available Data: Although a specific SDS is unavailable, compile information on any solvents, reagents, or byproducts present in the waste stream.

  • Assume Hazardous Properties: In the absence of complete data, a precautionary approach is warranted. Assume the waste exhibits hazardous characteristics (e.g., toxicity, ignitability) based on its components.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams to prevent unintended reactions.[7] Store in a designated, clearly labeled, and compatible container.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste Characterize Characterize Waste (Consult Institutional EHS) Start->Characterize IsHazardous Is Waste Deemed Hazardous? Characterize->IsHazardous Segregate Segregate and Label Waste Container IsHazardous->Segregate Yes NonHazardous Follow Institutional Guidelines for Non-Hazardous Chemical Waste IsHazardous->NonHazardous No SolidWaste Solid Waste (Unused compound, contaminated items) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions, rinsates) Segregate->LiquidWaste EmptyContainers Empty Containers Segregate->EmptyContainers SolidDisposal Collect in a labeled, sealed container for hazardous solid waste. SolidWaste->SolidDisposal LiquidDisposal Collect in a labeled, sealed, leak-proof container for hazardous liquid waste. Do not drain dispose. LiquidWaste->LiquidDisposal ContainerDisposal Triple-rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. Deface label and dispose of container as non-hazardous waste (or as per EHS guidance). EmptyContainers->ContainerDisposal EHS_Pickup Arrange for pickup by Institutional EHS/Licensed Waste Disposal Company SolidDisposal->EHS_Pickup LiquidDisposal->EHS_Pickup ContainerDisposal->EHS_Pickup

Caption: Decision-making workflow for the safe disposal of the compound.

Detailed Disposal Procedures

Adherence to the following step-by-step procedures will ensure the safe handling and disposal of this compound waste.

Solid Waste Disposal

This category includes unused or expired solid compounds, as well as contaminated items such as weighing paper, gloves, and absorbent pads.

Protocol:

  • Container Selection: Choose a wide-mouthed, sealable container made of a material compatible with the chemical. Ensure the container is in good condition.[8]

  • Collection: Carefully transfer the solid waste into the container. Avoid generating dust.[5] For contaminated items, place them directly into the container.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be at or near the point of generation.[9]

  • Disposal: Arrange for the collection of the waste container by your institution's EHS office or a licensed hazardous waste disposal company.[10]

Liquid Waste Disposal

This includes solutions containing the compound and rinsates from cleaning contaminated glassware.

Protocol:

  • Container Selection: Use a sealable, leak-proof container compatible with the chemical and any solvents used. Do not use containers that previously held incompatible chemicals.[7]

  • Collection: Pour the liquid waste carefully into the container, avoiding splashes.

  • pH Neutralization (if applicable): If the waste is acidic or basic, consult with your EHS office about neutralization procedures. Do not perform any on-site treatment without explicit approval and a validated protocol.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in methanol"), the concentration or percentage of each component, and the accumulation start date.

  • No Drain Disposal: Under no circumstances should this waste be poured down the drain.[2] Many pharmaceutical compounds can have long-term adverse effects on aquatic ecosystems.

  • Storage and Disposal: Store the sealed container in the SAA and arrange for pickup as described for solid waste.

Empty Container Disposal

Empty containers that once held the pure compound must be decontaminated before being discarded as regular laboratory waste.

Protocol:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or a solvent in which the compound is readily soluble).[11]

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[11]

  • Deface Label: Completely remove or deface the original label on the container to prevent misidentification.

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory trash or recycling, pending confirmation from your EHS office.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

Protocol for Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.[12]

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4][13] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.[4] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully scoop the absorbed material or spilled solid into a designated hazardous waste container.[5] Use non-sparking tools if a flammable solvent is involved.[4]

  • Decontaminate: Clean the spill area with a suitable solvent and a detergent solution. Collect all cleaning materials and the decontamination solution as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, even if it is small.

Environmental and Regulatory Considerations

The disposal of all chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and the Waste Framework Directive in the European Union.[9][14] These regulations mandate a cradle-to-grave approach to hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal.[9]

While specific ecotoxicity data for this compound is not available, pyrazole derivatives, as a class, are biologically active compounds.[15][16] The release of such compounds into the environment should be avoided to prevent potential harm to ecosystems.[17] A precautionary approach to disposal is therefore essential.

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Penta. (2023). 1-methoxy-2-propanol - Safety Data Sheet. Retrieved from [Link]

  • JT Baker. (n.d.). 1-METHOXY-2-PROPANOL Safety Data Sheet. Retrieved from [Link]

  • Recochem. (2021). Safety Data Sheet - 1-Methoxy-2-Propanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). REACH guidance documents. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]

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  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Practical Law. (2010). ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Homepage. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

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Retrosynthesis Analysis

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5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.